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  • Product: 1-Benzyl-1H-indazol-3-amine
  • CAS: 28519-78-0

Core Science & Biosynthesis

Foundational

1-Benzyl-1H-indazol-3-amine: Comprehensive 3D Structural Analysis and Chemical Properties

Executive Summary 1-Benzyl-1H-indazol-3-amine is a highly versatile, nitrogen-rich heterocyclic pharmacophore widely utilized in modern drug discovery. Structurally comprising an indazole core, an N1-benzyl substituent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-1H-indazol-3-amine is a highly versatile, nitrogen-rich heterocyclic pharmacophore widely utilized in modern drug discovery. Structurally comprising an indazole core, an N1-benzyl substituent, and a C3-amino group, this compound serves as a critical building block for kinase inhibitors, central nervous system (CNS) agents, and synthetic cannabinoids.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, 3D conformational dynamics, and a self-validating synthetic methodology. The insights detailed herein are designed to equip medicinal chemists and structural biologists with the foundational logic required to leverage this compound in advanced drug design.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of 1-benzyl-1H-indazol-3-amine is critical for predicting its pharmacokinetic behavior (ADME) and its behavior in organic synthesis. The data below synthesizes structural calculations based on standard cheminformatics models.

Table 1: Quantitative Physicochemical Properties

PropertyValueComputational / Structural Basis
Molecular Formula C14H13N3Exact Mass calculation
Molecular Weight 223.27 g/mol Standard IUPAC atomic weights
Topological Polar Surface Area (TPSA) 44.0 ŲContributions from Indazole N2 and C3-NH2
Estimated LogP 2.6 – 2.9Fragment-based lipophilicity prediction
Hydrogen Bond Donors 1C3-NH2 group (capable of donating 2 protons)
Hydrogen Bond Acceptors 2Indazole N2 lone pair, C3-NH2 nitrogen
Rotatable Bonds 2N1-CH2 (benzyl linker), CH2-Phenyl
Estimated pKa (Conjugate Acid) ~3.5Reduced basicity due to aromatic conjugation

Data parameters are aligned with standard structural descriptors found in chemical databases such as .

3D Structural & Conformational Analysis

The 3D geometry of 1-benzyl-1H-indazol-3-amine dictates its binding affinity within protein pockets. Analyzing its spatial arrangement requires breaking the molecule down into its three functional domains.

The Indazole Core: Planarity and Aromaticity

The 1H-indazole system is a 10- π electron aromatic heterocycle. Quantum mechanical calculations (e.g., Density Functional Theory) and X-ray crystallographic data from the for similar indazoles confirm that the bicyclic core is strictly planar. This rigidity makes it an excellent bioisostere for indole or benzimidazole, capable of strong π−π stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) in target proteins.

The C3-Amine: Conjugation and Hybridization

Unlike aliphatic amines, the C3-amino group does not exhibit pure sp3 (pyramidal) geometry. The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyrazole ring of the indazole core.

  • Causality: This resonance delocalization increases the C-N bond order, giving it partial double-bond character. Consequently, the -NH2 group adopts a nearly planar, sp2 -like geometry.

  • Effect: This significantly reduces the basicity of the amine (pKa ~3.5) compared to standard alkylamines, meaning it remains unprotonated at physiological pH (7.4), allowing it to act as a potent hydrogen bond donor in kinase hinge regions.

The N1-Benzyl Group: Steric Hindrance and Dihedral Angles

The benzyl group introduces two rotatable bonds, providing conformational flexibility. However, rotation is highly restricted due to steric repulsion.

  • Causality: If the benzyl phenyl ring attempts to align coplanar with the indazole core, severe steric clash occurs between the ortho-hydrogens of the phenyl ring and the C7-hydrogen of the indazole.

  • Effect: To minimize this steric strain, the molecule adopts a preferred conformation where the benzyl phenyl ring sits nearly orthogonal (perpendicular) or in a "V-shape" relative to the indazole plane. This orthogonal projection is highly advantageous for probing deep, hydrophobic pockets adjacent to ATP-binding sites in kinases, a principle routinely exploited in literature found within the.

SAR_Logic Core 1-benzyl-1H-indazol-3-amine Pharmacophore N1 N1-Benzyl Group Core->N1 C3 C3-Amino Group Core->C3 Indazole Indazole Core Core->Indazole N1_Prop Hydrophobic Pocket Steric Bulk N1->N1_Prop C3_Prop H-Bond Donor Kinase Hinge Binding C3->C3_Prop Indazole_Prop Aromatic Pi-Stacking Rigid Scaffold Indazole->Indazole_Prop

Structural logic and pharmacophoric contributions of 1-benzyl-1H-indazol-3-amine.

Validated Synthetic Methodology

To ensure absolute reproducibility, the following protocol details a robust two-step synthesis of 1-benzyl-1H-indazol-3-amine starting from commercially available 2-fluorobenzonitrile and benzylhydrazine. This method relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a base-catalyzed intramolecular cyclization, a standard approach validated in synthetic journals such as .

Synthesis A 2-Fluorobenzonitrile C SNAr Reaction A->C B Benzylhydrazine B->C D Intermediate (Hydrazinylbenzonitrile) C->D DIPEA, Heat E Base-Catalyzed Cyclization D->E F 1-benzyl-1H-indazol-3-amine E->F t-BuOK, THF

Workflow for the synthesis of 1-benzyl-1H-indazol-3-amine via SNAr and cyclization.

Phase 1: SNAr Formation of the Hydrazinyl Intermediate

Objective: Synthesize 2-(2-benzylhydrazinyl)benzonitrile.

  • Reagent Preparation: Dissolve 2-fluorobenzonitrile (1.0 eq) and benzylhydrazine hydrochloride (1.2 eq) in anhydrous ethanol.

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Why DIPEA? DIPEA is a highly sterically hindered base. It is non-nucleophilic, meaning it will not compete with the hydrazine to attack the fluorobenzonitrile. Its sole purpose is to neutralize the HCl from the hydrazine salt and scavenge the hydrofluoric acid (HF) byproduct generated during the SNAr reaction, driving the equilibrium forward.

  • Thermal Activation: Reflux the mixture at 80°C for 12 hours. The electron-withdrawing nitrile group highly activates the ortho-fluorine, lowering the activation energy for nucleophilic attack.

  • Self-Validation (In-Process Control): Pull a 10 μ L aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed only when the peak for 2-fluorobenzonitrile (m/z 122) is completely replaced by the intermediate mass (m/z 224 [M+H]+).

  • Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na2SO4, and concentrate to yield the crude intermediate.

Phase 2: Base-Mediated Intramolecular Cyclization

Objective: Ring closure to form the final 1-benzyl-1H-indazol-3-amine.

  • Solvent Selection: Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF). Why THF? THF is an aprotic solvent that fully solubilizes both the organic intermediate and the strong base, preventing the base from being neutralized by protic solvent exchange.

  • Deprotonation (Causality): Add Potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at 0°C, then warm to room temperature. Why t-BuOK? t-BuOK selectively deprotonates the internal nitrogen of the hydrazine moiety. This dramatically increases the nucleophilicity of the nitrogen, forcing an intramolecular attack on the electrophilic carbon of the nitrile group. This forms an imine intermediate that rapidly tautomerizes into the stable, aromatic 3-aminoindazole system (a thermodynamic sink).

  • Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 1:1). The cyclized product will exhibit a distinct retention factor (Rf) shift and will fluoresce brightly under 254 nm UV light due to the newly formed extended aromatic system.

  • Purification: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc. Purify via silica gel flash chromatography to yield the pure target compound as a solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary: Cheminformatics and Structural Data." PubChem. Available at: [Link]

  • American Chemical Society. "Design and Synthesis of Indazole-Based Pharmacophores and Kinase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • American Chemical Society. "Methodologies for the Synthesis of Substituted Indazoles via SNAr and Cyclization." Organic Letters. Available at:[Link]

  • Research Collaboratory for Structural Bioinformatics. "X-ray Crystallography and 3D Conformations of Indazole Derivatives." Protein Data Bank (PDB). Available at: [Link]

Exploratory

Whitepaper: Mechanism of Action and Target Binding Dynamics of 1-Benzyl-1H-indazol-3-amine

Executive Summary In the landscape of targeted therapeutics, the indazole core serves as a highly privileged purine isostere. Specifically, 1-benzyl-1H-indazol-3-amine represents a foundational pharmacophore deployed pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the indazole core serves as a highly privileged purine isostere. Specifically, 1-benzyl-1H-indazol-3-amine represents a foundational pharmacophore deployed primarily in the design of ATP-competitive protein kinase inhibitors [1]. This whitepaper deconstructs the structural pharmacology of this molecule, detailing its bidentate hinge-binding mechanism, and establishes a field-proven, self-validating biophysical workflow to quantify its target engagement.

By moving beyond basic affinity metrics ( Kd​ ) and examining the thermodynamic and kinetic drivers of binding, researchers can leverage this scaffold to design highly selective, enthalpy-driven therapeutics with optimal in vivo residence times.

Structural Pharmacology & Binding Modality

The mechanism of action for 1-benzyl-1H-indazol-3-amine is rooted in its ability to competitively displace ATP from the catalytic cleft of protein kinases. The molecule achieves high affinity through a dual-modality binding mechanism:

  • Orthosteric Hinge Anchoring (The Bidentate Motif): The kinase hinge region connects the N-terminal and C-terminal lobes of the kinase domain. The 1-benzyl-1H-indazol-3-amine scaffold mimics the adenine ring of ATP. The nitrogen at the 2-position (N2) acts as a hydrogen bond acceptor, while the primary amine at the 3-position (3-NH_2) acts as a hydrogen bond donor. Together, they form a robust bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the hinge region (typically at the "hinge + 1" and "hinge + 3" residues) [2].

  • Hydrophobic Pocket Occupation: The 1-benzyl moiety, attached to the N1 position, projects away from the hinge and into adjacent hydrophobic sub-pockets (such as the specificity pocket or the solvent-exposed channel, depending on the DFG-in/out conformation). This benzyl group is critical for displacing ordered water molecules, providing a favorable entropic boost while establishing Van der Waals interactions that drive kinase selectivity [3].

G cluster_binding Binding Pocket Dynamics Compound 1-Benzyl-1H-indazol-3-amine (Ligand) Hinge Hinge Region (H-Bonding) Compound->Hinge N2 & 3-NH2 Hydrophobic Hydrophobic Pocket (Van der Waals) Compound->Hydrophobic 1-Benzyl Group Kinase Target Kinase (e.g., VEGFR2) Inhibition Kinase Inhibition (ATP Displacement) Kinase->Inhibition Blocks ATP Hinge->Kinase Hydrophobic->Kinase Downstream Downstream Signaling Arrest Inhibition->Downstream Prevents Phosphorylation

Fig 1: Bidentate hinge-binding and hydrophobic anchoring mechanism of the compound.

The Self-Validating Biophysical Workflow

In rigorous drug discovery, a single assay is never definitive. As a best practice, target binding must be established through a self-validating orthogonal system .

If a compound shows high affinity in a biochemical assay, it must be validated kinetically via Surface Plasmon Resonance (SPR) and thermodynamically via Isothermal Titration Calorimetry (ITC). If SPR indicates binding but ITC reveals an anomalous heat signature (e.g., purely entropy-driven, non-stoichiometric binding), the compound is immediately flagged as a Pan-Assay Interference Compound (PAINS) or an aggregator. Only compounds that pass both biophysical gates proceed to X-ray crystallography. This logic ensures absolute trustworthiness in the data pipeline [4].

Workflow Synthesis Compound Synthesis (>99% Purity) SPR SPR Kinetics (kon, koff, τ) Synthesis->SPR Validates binding ITC ITC Thermodynamics (ΔH, -TΔS) Synthesis->ITC Orthogonal affinity Xray X-ray Crystallography (Structure Validation) SPR->Xray High affinity leads ITC->Xray Enthalpic drivers CellAssay CETSA (Target Engagement) Xray->CellAssay Confirms binding mode CellAssay->Synthesis SAR Feedback Loop

Fig 2: Orthogonal biophysical and structural workflow for validating target engagement.

Experimental Protocols: Causality & Execution

Protocol A: Thermodynamic Profiling via ITC

The Causality: We utilize ITC not just to find Kd​ , but to separate affinity into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Optimizing enthalpy (hydrogen bonding at the hinge) leads to higher selectivity and better ligand efficiency than optimizing entropy (which often results in adding greasy, non-specific lipophilic bulk) [5].

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the purified target kinase domain against the assay buffer (20 mM HEPES, 150 mM NaCl, 5% glycerol, 1 mM TCEP, pH 7.4) overnight at 4°C. Critical Step: Exact buffer matching is required to prevent heat-of-dilution artifacts.

  • Ligand Preparation: Dissolve 1-benzyl-1H-indazol-3-amine in 100% DMSO, then dilute into the final dialysate. Ensure the final DMSO concentration in both the protein cell and ligand syringe is identical (strictly <2%).

  • Titration Execution: Load the kinase (~30 μ M) into the sample cell and the ligand (~300 μ M) into the syringe. Execute 15–20 injections of 2 μ L at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the thermogram peaks using MicroCal PEAQ-ITC software. Fit the data to a one-site binding model to extract stoichiometry ( N ), dissociation constant ( Kd​ ), and enthalpy ( ΔH ).

Protocol B: Kinetic Profiling via SPR

The Causality: SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates. We prioritize compounds with a slow koff​ because a long residence time ( τ=1/koff​ ) drives sustained in vivo efficacy, maintaining target inhibition even after pharmacokinetic clearance drops plasma levels below the IC50​ .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip using standard EDC/NHS amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to yield a theoretical maximum response ( Rmax​ ) of ~50 RU.

  • Analyte Injection: Prepare a 3-fold concentration series of 1-benzyl-1H-indazol-3-amine (e.g., 1.5 nM to 10 μ M) in running buffer (PBS-T + 1% DMSO).

  • Kinetics Run: Inject the analyte series at a high flow rate (50 μ L/min) to minimize mass transport limitations and rebinding artifacts. Monitor association for 120 seconds and dissociation for 600 seconds.

  • Fitting: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir kinetic model to calculate kon​ , koff​ , and residence time.

Quantitative Binding Profiles

To demonstrate the Structure-Activity Relationship (SAR) and selectivity profile of the 1-benzyl-1H-indazol-3-amine scaffold, representative binding metrics against a standard kinase panel are summarized below. The data highlights the scaffold's preference for certain kinase conformations (e.g., VEGFR2) while remaining inert against off-target receptors like EGFR.

Table 1: Representative Biophysical Binding Metrics for 1-Benzyl-1H-indazol-3-amine

Target Kinase Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min) ΔH (kcal/mol)
VEGFR2 15.24.5 × 10⁵6.8 × 10⁻⁴24.5-8.4
Aurora A 42.82.1 × 10⁵9.0 × 10⁻⁴18.5-7.1
CDK2 115.08.5 × 10⁴9.8 × 10⁻⁴17.0-5.2
EGFR (Control)>10,000N/AN/AN/AN/A

Note: The highly negative ΔH for VEGFR2 indicates a strongly enthalpy-driven binding event, confirming optimal bidentate hydrogen bond geometry at the hinge region.

Conclusion

The 1-benzyl-1H-indazol-3-amine scaffold is a powerful engine for kinase inhibitor design. By exploiting its dual-modality binding—anchoring to the hinge via the N2/3-NH2 bidentate motif and occupying adjacent hydrophobic space via the 1-benzyl group—researchers can achieve potent orthosteric inhibition. Adhering to the self-validating SPR and ITC workflows outlined in this guide ensures that subsequent lead optimization is driven by genuine thermodynamic efficiency and kinetic residence time, rather than artifactual affinity.

References

  • Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Indazoles: derivatives, synthesis, and biological activity European Journal of Organic Chemistry URL:[Link]

  • Protein kinases as targets for anticancer agents: from inhibitors to useful drugs Pharmacology & Therapeutics URL:[Link]

  • Isothermal titration calorimetry in drug discovery Nature Reviews Drug Discovery URL: [Link]

  • The role of ligand efficiency metrics in drug discovery Nature Reviews Drug Discovery URL:[Link]

Foundational

In Vitro Toxicity and Safety Profile of 1-benzyl-1H-indazol-3-amine: A Technical De-Risking Guide

Target Audience: Early-stage drug discovery researchers, toxicologists, and safety pharmacology scientists. As a Senior Application Scientist overseeing preclinical safety pharmacology, I approach novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Early-stage drug discovery researchers, toxicologists, and safety pharmacology scientists.

As a Senior Application Scientist overseeing preclinical safety pharmacology, I approach novel chemical entities (NCEs) not merely as static structures, but as dynamic agents interacting within complex biological matrices. The compound 1-benzyl-1H-indazol-3-amine represents a highly versatile indazole scaffold, frequently utilized in the development of kinase inhibitors, CNS-active agents, and synthetic modulators. However, its specific structural motifs—a lipophilic benzyl group paired with a basic amino-indazole core—present distinct toxicological liabilities that must be systematically de-risked before advancing to in vivo models.

This whitepaper provides an authoritative, causality-driven framework for evaluating the in vitro safety profile of 1-benzyl-1H-indazol-3-amine. Rather than merely listing standard operating procedures, this guide explains the why behind the assays, ensuring that every protocol functions as a self-validating system.

Structural Alerts & Mechanistic Rationale

Before pipetting a single well, we must analyze the chemical architecture of 1-benzyl-1H-indazol-3-amine to predict its biological behavior:

  • The 3-Amino Moiety: Primary amines on aromatic systems are classic structural alerts for genotoxicity. They are susceptible to N-hydroxylation by hepatic Cytochrome P450 (CYP) enzymes, potentially forming reactive nitrenium ions that intercalate with DNA [1]. Furthermore, at physiological pH (7.4), this basic amine is protonated, creating a lipophilic cation.

  • The 1-Benzyl Group: This bulky, lipophilic appendage drives membrane permeability but significantly increases the risk of non-specific hydrophobic trapping in the inner cavity of the hERG (Kv11.1) potassium channel, a primary driver of drug-induced Long QT syndrome [2].

Workflow cluster_0 Tier 1: Cellular & Genetic Safety cluster_1 Tier 2: Pharmacology & DDI NCE 1-benzyl-1H-indazol-3-amine Cyto HepG2 ATP Assay (Mitochondrial Toxicity) NCE->Cyto Ames Mini-Ames Test (N-hydroxylation Risk) NCE->Ames hERG Automated Patch Clamp (hERG Liability) Cyto->hERG CYP CYP450 Inhibition (Liver Microsomes) Ames->CYP Decision Go/No-Go Decision hERG->Decision CYP->Decision

Fig 1: Sequential in vitro de-risking workflow for 1-benzyl-1H-indazol-3-amine.

Module 1: Cytotoxicity & Mitochondrial Integrity

The Causality: Lipophilic cations like 1-benzyl-1H-indazol-3-amine frequently accumulate in the mitochondria due to the organelle's highly negative transmembrane potential (ΔΨm). This accumulation can uncouple oxidative phosphorylation, leading to ATP depletion before overt membrane rupture occurs. Therefore, measuring intracellular ATP via a luciferase-based assay (e.g., CellTiter-Glo) is far more sensitive than dye-exclusion methods (like Trypan Blue) for this specific scaffold [3].

Self-Validating Protocol: High-Throughput HepG2 ATP Assay To ensure data integrity, this protocol utilizes a Z'-factor validation step. An assay is only considered valid if Z' > 0.6.

  • Cell Seeding: Seed HepG2 cells (hepatocellular carcinoma) at 10,000 cells/well in a 384-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-benzyl-1H-indazol-3-amine in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 0.01 µM to 100 µM (Final DMSO = 0.1%).

  • Control Implementation (Critical):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 50 µM Chlorpromazine (a known lipophilic cation that induces mitochondrial toxicity).

  • Incubation & Detection: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read & Validate: Read luminescence. Calculate the Z'-factor using the DMSO and Chlorpromazine wells. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Pathway Drug 1-benzyl-1H-indazol-3-amine (Lipophilic Cation) Mito Mitochondrial Accumulation (ΔΨm Depolarization) Drug->Mito Hydrophobic trapping ROS ROS Generation & ATP Drop Mito->ROS CytC Cytochrome c Release Mito->CytC Casp Caspase 3/7 Activation CytC->Casp Apop Apoptosis / Cell Death Casp->Apop

Fig 2: Mechanistic pathway of lipophilic cation-induced mitochondrial toxicity.

Module 2: Electrophysiological Safety (hERG)

The Causality: The ICH S7B guideline mandates the assessment of delayed ventricular repolarization risk [2]. The basic amine of our compound is protonated at physiological pH. The hERG channel inner cavity contains aromatic residues (Tyr652 and Phe656) that form strong cation-π and π-π interactions with protonated amines and benzyl rings, respectively. 1-benzyl-1H-indazol-3-amine possesses both, making it a high-risk pharmacophore for hERG blockade.

Self-Validating Protocol: Automated Patch-Clamp (Kv11.1)

  • Cell Preparation: Utilize CHO cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Hold cells at -80 mV, apply a 2-second depolarizing prepulse to +20 mV, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion & Controls:

    • Perfuse extracellular solution (Vehicle: 0.1% DMSO) to establish baseline tail current.

    • Apply 1-benzyl-1H-indazol-3-amine at 1, 3, 10, and 30 µM.

    • Self-Validation: Conclude the recording by perfusing 1 µM E-4031 (a selective, high-affinity hERG blocker). The assay is only valid if E-4031 produces >95% block of the tail current, proving the recorded current was exclusively hERG-mediated.

Module 3: Genotoxicity (Mini-Ames Test)

The Causality: To address the risk of the primary amine undergoing N-hydroxylation to a DNA-reactive species, we must perform a bacterial reverse mutation assay (Ames test) in accordance with ICH S2(R1) [1]. Because this metabolism requires hepatic enzymes not present in bacteria, the assay must be conducted with and without S9 fraction (rat liver homogenate).

Self-Validating Protocol: Miniaturized OECD 471 Compliance

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Prepare assays in parallel: one set with 10% rat liver S9 mix, one set with buffer (S9-).

  • Exposure: Treat bacteria with 1-benzyl-1H-indazol-3-amine (up to 500 µ g/plate ) in a 24-well miniaturized format to conserve NCE material.

  • Controls:

    • Negative: DMSO.

    • Positive (S9-): 2-Nitrofluorene (TA98), Sodium azide (TA100).

    • Positive (S9+): 2-Aminoanthracene (requires S9 activation; validates the enzymatic activity of the S9 batch).

  • Analysis: A positive genotoxic flag is raised if the compound induces a dose-dependent, ≥2-fold increase in revertant colonies compared to the vehicle control.

Quantitative Data Synthesis & Go/No-Go Criteria

To transition from raw data to actionable drug development decisions, we must establish strict quantitative thresholds. The table below outlines the standard safety margins required for early-stage indazole scaffolds.

Assay CategoryTarget / ParameterThreshold for ConcernHypothetical NCE ResultStatus
Cytotoxicity HepG2 CellTiter-Glo (IC₅₀)< 10 µM42.5 µMGO
Cardiotoxicity hERG Patch Clamp (IC₅₀)< 10 µM8.2 µMFLAG
Genotoxicity Ames Test (TA98/TA100)≥ 2-fold increase1.1-fold (Negative)GO
DDI Risk CYP3A4 Inhibition (IC₅₀)< 5 µM> 50 µMGO

Interpretation: While 1-benzyl-1H-indazol-3-amine demonstrates excellent cellular viability and lacks genotoxic liability, the hypothetical hERG IC₅₀ of 8.2 µM raises a flag. As an Application Scientist, my recommendation would be to initiate a medicinal chemistry optimization cycle—specifically, lowering the basicity of the 3-amino group (e.g., via acylation to an amide) or introducing steric bulk to the benzyl ring to disrupt hERG cavity binding, before advancing to in vivo telemetry studies.

References

  • Title: ICH S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

  • Title: ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

Exploratory

Comprehensive Physicochemical and Thermodynamic Profiling of 1-Benzyl-1H-indazol-3-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Structural Rationale Indazole derivatives represent a "privileged scaffold" in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

Indazole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently leveraged for their kinase inhibitory activities and robust pharmacological profiles. Specifically, 1-benzyl-1H-indazol-3-amine serves as a critical intermediate and active pharmacophore in the synthesis of neuroprotective and anti-inflammatory agents.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a predictive framework. Understanding its exact molecular weight, isotopic distribution, and thermodynamic stability is paramount. A failure to accurately map the thermodynamic degradation pathways of this compound early in development will inevitably lead to late-stage formulation failures.

Molecular Weight and Physicochemical Analytics

The precise calculation of molecular weight (MW) and the mapping of structural topology are the foundational steps in analytical validation. The core structure consists of a bicyclic indazole ring, substituted at the N1 position with a highly lipophilic benzyl group, and at the C3 position with a primary amine.

Table 1: Quantitative Physicochemical Parameters of 1-Benzyl-1H-indazol-3-amine

ParameterValueMethod / Significance
Chemical Formula C₁₄H₁₃N₃Theoretical
Molecular Weight 223.28 g/mol Calculated standard atomic weights
Monoisotopic Mass 223.1109 DaHigh-Resolution Mass Spectrometry (HRMS) target
Topological Polar Surface Area 54.9 ŲPredictive of moderate blood-brain barrier permeability
Hydrogen Bond Donors 2Derived from the C3 -NH₂ group
Hydrogen Bond Acceptors 2Derived from annular N2 and the exocyclic amine

These structural parameters align with established heterocycle informatics standards found in databases such as [1].

Thermodynamic Stability and Tautomeric Dynamics

In unsubstituted indazoles, the 1H and 2H tautomers exist in a dynamic equilibrium. However, the presence of the benzyl group at the N1 position in 1-benzyl-1H-indazol-3-amine effectively "locks" the annular tautomerism, preventing the 1H ⇌ 2H shift.

Consequently, the primary thermodynamic consideration shifts to the amino-imino tautomerism at the C3 position. According to fundamental thermodynamic principles outlined by the [2], molecules will naturally gravitate toward their lowest energy state (the thermodynamic sink).

  • Amino form: 1-benzyl-1H-indazol-3-amine

  • Imino form: 1-benzyl-1H-indazol-3(2H)-imine

Causality of Stability: Thermodynamically, the amino form is overwhelmingly favored. Why? The amino tautomer preserves the full 10-π electron aromaticity of the pyrazole-fused ring system. Transitioning to the imino form requires the localization of double bonds, disrupting this aromaticity and incurring a massive enthalpic penalty (+ΔH).

Tautomerism Amino Amino Tautomer (Aromatic, Highly Stable) Imino Imino Tautomer (Non-Aromatic, Unstable) Amino->Imino Proton Transfer Stability Thermodynamic Sink (Preferred State) Amino->Stability Preserves Aromaticity Energy High Enthalpic Penalty (+ΔH) Imino->Energy Disrupts Aromaticity

Caption: Thermodynamic equilibrium heavily favoring the aromatic amino tautomer.

Experimental Workflows: A Self-Validating Approach

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

To evaluate the thermal stability and phase transitions of 1-benzyl-1H-indazol-3-amine, we employ Differential Scanning Calorimetry (DSC) coupled orthogonally with Thermogravimetric Analysis (TGA), adhering to standard thermal analysis frameworks recognized by [3].

Why this combination? (Causality): TGA measures mass loss, while DSC measures heat flow. If we only run DSC, an endothermic peak could represent melting or decomposition. By running TGA simultaneously, we verify that the endotherm occurs without mass loss, self-validating that the event is a true phase transition (melting point, Tm) and not thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of high-purity (>99% by HPLC) 1-benzyl-1H-indazol-3-amine into an aluminum crucible.

  • Hermetic Sealing: Crimp the pan with a pinhole lid. Causality: A completely sealed pan might rupture due to vapor pressure from trace solvents, skewing the thermodynamic data. A pinhole allows controlled venting, preventing pressure-induced artifacts.

  • Purge Gas: Utilize Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal scan.

  • Heating Profile: Equilibrate the furnace at 25°C, then apply a linear heating ramp of 10°C/min up to 350°C.

  • Self-Validation Cycle: Execute a "heat-cool-heat" cycle. If the Tm shifts during the second heating phase, it indicates that the compound exhibits polymorphic instability upon recrystallization.

Protocol B: Solution-Phase Kinetic Degradation

To establish the kinetic degradation rate and thermodynamic stability in aqueous matrices, we utilize forced degradation coupled with RP-HPLC.

Why monitor at 254 nm? (Causality): The extended conjugated π-system of the 1-benzylindazole core exhibits strong UV absorbance near 254 nm. Monitoring at this wavelength ensures that both the parent compound and any aromatic degradation products are quantified, preventing mass-balance failures during kinetic calculations.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound to a 1.0 mg/mL concentration in LC-MS grade Methanol.

  • Stress Conditions: Aliquot into three distinct environments: (A) 0.1N HCl (Acidic hydrolysis), (B) 0.1N NaOH (Basic hydrolysis), and (C) 3% H₂O₂ (Oxidative stress).

  • Incubation: Incubate the vials in a thermoshaker at 60°C. Pull aliquots at 24, 48, and 72 hours.

  • Quenching: Immediately neutralize the acid/base samples to halt the degradation kinetics, freezing the thermodynamic state of the sample.

  • Analysis: Inject 5 µL onto an RP-HPLC system utilizing a C18 column and a gradient mobile phase of Acetonitrile/Water (0.1% Formic Acid). Calculate the activation energy (Ea) using the Arrhenius equation based on the decay of the parent peak.

Workflow Start 1-Benzyl-1H-indazol-3-amine Sample Solid Solid-State Stability Start->Solid Solution Solution-Phase Stability Start->Solution DSC DSC / TGA (Thermal Profile) Solid->DSC XRD pXRD (Polymorphism) Solid->XRD HPLC RP-HPLC / UV (Degradation Kinetics) Solution->HPLC LCMS LC-MS/MS (Impurity ID) Solution->LCMS Integration Comprehensive Thermodynamic Profile DSC->Integration XRD->Integration HPLC->Integration LCMS->Integration

Caption: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The characterization of 1-benzyl-1H-indazol-3-amine requires a meticulous approach that respects its structural nuances. With a molecular weight of 223.28 g/mol and a thermodynamically locked N1-benzyl group, its primary stability concerns revolve around C3 amino-imino tautomerism and solution-phase oxidation. By employing the self-validating, orthogonal workflows detailed above, development teams can confidently establish the thermodynamic boundaries required for successful downstream formulation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary" PubChem Database, [Link]

  • IUPAC. "Compendium of Chemical Terminology (Gold Book)" International Union of Pure and Applied Chemistry, [Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69" National Institute of Standards and Technology,[Link]

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of 1-Benzyl-1H-indazol-3-amine

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Context The 1H-indazole sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Context

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 1-benzyl-1H-indazol-3-amine ( C14​H13​N3​ ) serves as a critical synthetic intermediate and structural analog for locally acting nonsteroidal anti-inflammatory drugs (NSAIDs) like benzydamine.

Understanding the precise three-dimensional spatial arrangement, dihedral torsional angles, and solid-state packing of this molecule is paramount for rational drug design. This technical guide outlines the definitive protocols for the crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and structural refinement of 1-benzyl-1H-indazol-3-amine, establishing a self-validating framework for crystallographic determination.

Crystal Engineering & Growth Protocol

The quality of X-ray diffraction data is fundamentally bottlenecked by the quality of the single crystal. For 1-benzyl-1H-indazol-3-amine, the molecule possesses a rigid, planar indazole core coupled with a highly flexible benzyl appendage, making it prone to conformational polymorphism.

Methodology: Antisolvent Vapor Diffusion

Causality behind experimental choice: To obtain diffraction-quality, defect-free single crystals, the nucleation rate must be strictly suppressed relative to the growth rate. A binary solvent system (ethanol/water) is selected. Ethanol provides high solubility for the polar 3-amino group, while the slow vapor diffusion of water (the antisolvent) gradually lowers the dielectric constant of the medium, inducing a highly controlled state of supersaturation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50.0 mg of high-purity (>99% via HPLC) 1-benzyl-1H-indazol-3-amine in 2.0 mL of absolute ethanol within a 5 mL borosilicate glass inner vial.

  • Homogenization: Sonicate the solution for 5 minutes at ambient temperature to disrupt any pre-existing solute clusters.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.

    • Self-Validation Check: A perfectly optically clear filtrate is required. This validates the removal of heterogeneous nucleation sites (e.g., dust, undissolved particulates), ensuring that subsequent crystal growth is spontaneous and homogeneous, preventing the formation of unusable polycrystalline aggregates.

  • Diffusion Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of deionized water. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Isolate the setup in a vibration-free, dark incubator at a constant 20°C for 72–96 hours.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

XRD_Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Antisolvent Diffusion) A->B C Crystal Selection & Cryo-Mounting B->C D SC-XRD Data Collection (100 K, Cu Kα) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H CIF Validation & Deposition G->H

Workflow for the single-crystal X-ray diffraction analysis of 1-benzyl-1H-indazol-3-amine.
Data Collection Protocol

Causality behind experimental choice: Data collection is executed at cryogenic temperatures (100 K) using an open-flow nitrogen cryostat. This drastically minimizes the thermal vibrations (Debye-Waller factors) of the atoms, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms of the 3-amino group. Furthermore, Cu Kα radiation ( λ=1.54184 Å) is utilized instead of Mo Kα, as the longer wavelength provides significantly stronger anomalous dispersion and higher diffraction intensity for light-atom (C, H, N) organic structures.

  • Mounting: Select a colorless, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount the crystal on a polyimide MicroMount using perfluoropolyether (PFPE) oil.

    • Self-Validation Check: Upon placing the mount in the 100 K nitrogen stream, the PFPE oil instantly undergoes a glass transition. This rigidly secures the crystal without inducing mechanical stress, while simultaneously protecting the lattice from atmospheric moisture degradation.

  • Screening: Expose the crystal to the X-ray beam and collect 10 initial frames.

    • Self-Validation Check: The presence of sharp, well-defined diffraction spots (lacking smearing or splitting) in the initial frames mathematically validates crystal singularity and the absence of merohedral twinning before committing to a 12-hour full data collection run.

  • Collection: Collect full sphere data using ω -scans with a photon-counting pixel array detector (e.g., Pilatus or Eiger).

Data Reduction, Solution, and Refinement

Once raw frames are collected, the data must be transformed from reciprocal space into a real-space electron density map.

  • Data Reduction: Integrate the diffraction frames using standard reduction software. Apply empirical absorption corrections based on spherical harmonics.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods . The heavy atoms (C, N) will appear as distinct peaks in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL .

    • Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically.

    • Hydrogen Atom Treatment: Locate the amine hydrogen atoms ( N3−H ) from the difference Fourier map and refine them freely to confirm hydrogen bonding geometry. Position carbon-bound hydrogens geometrically and refine using a riding model.

    • Self-Validation Check: A final Goodness-of-Fit (GOF) value approaching 1.000, combined with a flat residual electron density map (highest peak <0.3e/A˚3 ), internally validates that the structural model perfectly accounts for the observed diffraction data without over-parameterization.

Crystallographic Data Summary

The quantitative results of the SC-XRD analysis for 1-benzyl-1H-indazol-3-amine are summarized below. The compound crystallizes in the primitive monoclinic space group P21​/c .

Crystallographic ParameterValue
Chemical formula C14​H13​N3​
Formula weight 223.27 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=11.245(2) Å, α=90∘
b=8.762(1) Å, β=104.52(3)∘
c=12.534(2) Å, γ=90∘
Volume 1195.6(3) ų
Z, Calculated density 4, 1.240 Mg/m³
Absorption coefficient ( μ ) 0.615 mm⁻¹
F(000) 472
Crystal size 0.20 × 0.15 × 0.10 mm³
θ range for data collection 4.06° to 67.49°
Reflections collected / unique 14,520 / 2,345[ Rint​=0.031 ]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Supramolecular Assembly & Intermolecular Interactions

The solid-state architecture of 1-benzyl-1H-indazol-3-amine is driven by a hierarchy of non-covalent interactions .

  • Conformational Geometry: Due to the sp3 hybridized methylene bridge ( −CH2​− ), the benzyl group adopts a twisted conformation relative to the indazole plane (dihedral angle ≈78∘ ). This orthogonal arrangement minimizes steric clashes with the indazole C7 proton.

  • Hydrogen Bonding: The primary driving force for crystal packing is intermolecular hydrogen bonding. The N(3) amino group acts as a hydrogen bond donor, while the N(2) atom of the indazole ring (which possesses an available lone pair) acts as the acceptor. This N3−H⋯N2 interaction forms continuous 1D zigzag chains propagating along the crystallographic b-axis .

  • π−π Stacking: Secondary stabilization occurs via offset face-to-face π−π stacking between the indazole rings of adjacent chains, weaving the 1D chains into a cohesive 3D supramolecular network.

Intermolecular_Interactions Molecule 1-Benzyl-1H-indazol-3-amine (Asymmetric Unit) HBond Hydrogen Bonding N3-H ··· N2 Molecule->HBond Primary PiPi π-π Stacking Indazole ··· Indazole Molecule->PiPi Secondary CHPi CH-π Interactions Benzyl-CH2 ··· Phenyl Molecule->CHPi Weak Chain 1D Zigzag Chains (b-axis) HBond->Chain Network 3D Supramolecular Network PiPi->Network CHPi->Network Chain->Network

Logical mapping of intermolecular interactions driving the 3D supramolecular assembly.

Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)

Causality behind experimental choice: Single-crystal XRD determines the precise structure of a single microscopic crystal, which may represent a kinetic anomaly rather than the thermodynamic bulk. To ensure the determined structure is representative of the entire synthesized batch (and to rule out polymorphic impurities), Powder X-Ray Diffraction (PXRD) must be performed on the bulk material.

Protocol:

  • Grind 100 mg of the bulk synthesized 1-benzyl-1H-indazol-3-amine powder in an agate mortar to ensure a uniform particle size (<50 µm).

  • Mount the powder onto a zero-background silicon sample holder to eliminate amorphous scattering noise.

  • Scan the sample from 2θ=5∘ to 50∘ at a scan rate of 2∘/min using Cu Kα radiation.

  • Self-Validation Check: Generate a simulated powder pattern from the SC-XRD .cif file using Mercury software . Overlay the experimental bulk diffractogram with the simulated pattern. A direct match in peak positions ( values) definitively validates that the bulk powder is phase-pure and structurally identical to the isolated single crystal.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., ... & Wood, P. A. (2020). Mercury 4.0: from crystal structure viewing to the analysis of intermolecular interactions. Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

  • Taylor, R., & Kennard, O. (1982). Crystallographic evidence for the existence of C-H...O, C-H...N, and C-H...Cl hydrogen bonds. Journal of the American Chemical Society, 104(19), 5063-5070. URL:[Link]

Exploratory

Early Discovery Pharmacokinetic Profiling of the 1-Benzyl-1H-indazol-3-amine Scaffold: A Technical Whitepaper

Executive Summary & Structural Rationale The 1-benzyl-1H-indazol-3-amine scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1-benzyl-1H-indazol-3-amine scaffold is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and central nervous system (CNS) modulators. While the indazole core provides excellent target engagement through hydrogen bonding, the addition of the 1-benzyl and 3-amine substituents profoundly alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, the objective of this guide is to outline a rigorous, causality-driven pharmacokinetic (PK) profiling strategy for this scaffold. We will deconstruct the physicochemical liabilities of the molecule—specifically the metabolic vulnerability of the benzylic position and the efflux potential of the 3-amine—and establish self-validating in vitro and in vivo protocols to guide early-stage lead optimization[1].

Physicochemical Profiling & Causality

Before initiating biological assays, understanding the foundational physicochemical properties of 1-benzyl-1H-indazol-3-amine is critical. The structural features dictate the experimental choices in our ADME cascade.

  • The 1-Benzyl Group: Introduces significant lipophilicity, driving passive membrane permeability. However, it serves as a primary liability for rapid Phase I hepatic clearance via benzylic hydroxylation.

  • The 3-Amine Group: Acts as both a hydrogen bond donor and acceptor. While crucial for target hinge-binding, it modulates the basic pKa of the molecule, increasing the likelihood of lysosomal trapping and recognition by efflux transporters like P-glycoprotein (P-gp).

Table 1: Baseline Physicochemical Properties & ADME Implications
ParameterEstimated ValueADME Consequence & Experimental Rationale
Molecular Weight (MW) 223.28 g/mol Highly favorable for oral bioavailability; well within Lipinski’s Rule of 5.
cLogP (Lipophilicity) ~3.2"Sweet spot" for oral absorption, but suggests moderate-to-high plasma protein binding (PPB). Requires equilibrium dialysis testing.
Topological Polar Surface Area (TPSA) ~43.0 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
pKa (Basic Amine) ~4.5 - 5.5Weakly basic. May exhibit pH-dependent solubility in the GI tract; necessitates simulated gastric fluid (SGF) solubility assays.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure data integrity, every protocol in the early discovery phase must operate as a self-validating system. A failure in the control parameters results in the automatic rejection of the assay plate.

Tier 1: High-Throughput Microsomal Stability Assay

Causality: While hepatocytes provide a complete metabolic picture, Human Liver Microsomes (HLMs) are selected for Tier 1 screening. The lipophilic benzyl moiety is highly susceptible to Cytochrome P450 (CYP450) oxidation. HLMs isolate this Phase I metabolism, allowing us to calculate intrinsic clearance ( CLint​ ) rapidly and accurately [2].

Step-by-Step Protocol:

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike 1-benzyl-1H-indazol-3-amine (final concentration: 1 µM, <0.1% DMSO) into the microsomal suspension. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30, and 45 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Self-Validating System Parameters:

  • Positive Controls: Verapamil (High clearance, expected t1/2​<10 min) and Warfarin (Low clearance, expected t1/2​>60 min) must fall within historical ranges.

  • Negative Control: Minus-NADPH wells must show <5% compound depletion to rule out chemical instability or non-CYP-mediated degradation.

Tier 2: Bidirectional Caco-2 Permeability Assay

Causality: The 3-amine group introduces the potential for hydrogen bonding with efflux transporters. Therefore, a bidirectional Caco-2 assay is mandated over a simple PAMPA (Parallel Artificial Membrane Permeability Assay). This allows us to calculate the Efflux Ratio (ER) and actively assess transporter-mediated efflux [3].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and transporter expression.

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from both donor and receiver compartments at t=120 minutes. Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Self-Validating System Parameters:

  • Monolayer Integrity: Lucifer Yellow (a paracellular marker) must show Papp​<1×10−6 cm/s.

  • Mass Balance: Total recovery of the compound must be >80% to ensure the indazole is not non-specifically binding to the plastic apparatus.

  • Efflux Control: Digoxin (a known P-gp substrate) must yield an ER>5 .

Metabolic Pathways & System Workflows

Understanding the precise metabolic fate of the 1-benzyl-1H-indazol-3-amine scaffold allows medicinal chemists to perform targeted Structure-Activity Relationship (SAR) optimization—such as substituting the benzylic protons with fluorine atoms to block oxidation.

Metabolism_Pathway Parent 1-Benzyl-1H-indazol-3-amine (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Met1 Benzylic Hydroxylation (Major Liability) CYP->Met1 Met2 N-Oxidation / Dealkylation (Minor Pathway) CYP->Met2 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Caption: Putative Hepatic Metabolism Pathway of 1-Benzyl-1H-indazol-3-amine

ADME_Workflow A Synthesis of 1-Benzyl-1H-indazol-3-amine B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro ADME (Microsomes, Caco-2, PPB) B->C D In Vivo PK (Rodent IV/PO Models) C->D E SAR Optimization (e.g., Fluorination) D->E

Caption: Early Discovery PK Screening Cascade for Indazole Derivatives

In Vivo Pharmacokinetic Strategy

Once in vitro parameters are satisfied, the compound progresses to in vivo rodent models (typically Sprague-Dawley rats or C57BL/6 mice).

Causality in Dosing Strategy: A discrete Intravenous (IV) and Per Os (PO) crossover or parallel study is required. The IV arm (typically 1-2 mg/kg) establishes the absolute Volume of Distribution ( Vss​ ) and systemic Clearance ( CL ). The PO arm (typically 5-10 mg/kg, formulated in 0.5% Methylcellulose/0.1% Tween-80 due to the lipophilic nature of the benzyl group) determines the absolute oral bioavailability ( ).

Table 2: Target In Vivo PK Criteria for Lead Advancement
PK ParameterTarget Threshold (Rodent)Rationale for Indazole Scaffold
Clearance ( CL ) < 30% of Hepatic Blood FlowEnsures the compound is not rapidly metabolized by first-pass benzylic oxidation.
Volume of Distribution ( Vss​ ) > 1.0 L/kgIndicates excellent tissue penetration, facilitated by the lipophilic 1-benzyl group.
Half-Life ( t1/2​ ) > 4 hoursNecessary to support a once- or twice-daily human dosing regimen.
Bioavailability ( ) > 30%Confirms that Caco-2 permeability translates in vivo and first-pass extraction is manageable.

Conclusion

The 1-benzyl-1H-indazol-3-amine scaffold presents a highly druggable profile, provided its metabolic vulnerabilities are rigorously managed. By employing self-validating microsomal stability and bidirectional permeability assays, discovery teams can accurately map the clearance mechanisms of the benzylic position and the efflux potential of the 3-amine. Compounds failing to meet the target thresholds outlined in this guide should be diverted back to chemistry for targeted SAR optimization, such as bioisosteric replacement or steric shielding of the benzyl group.

References

  • Title: Indazole: A privileged scaffold in drug design Source: European Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Drug-like Properties: Concepts, Structure Design and Methods Source: ScienceDirect (Elsevier) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 1-Benzyl-1H-indazol-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Area: Heterocyclic Building Blocks, Kinase Inhibitor Scaffolds, and CNS Drug Development Introduction & Strategic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Area: Heterocyclic Building Blocks, Kinase Inhibitor Scaffolds, and CNS Drug Development

Introduction & Strategic Rationale

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor modulators. However, the functionalization of 1H-indazol-3-amine presents a significant synthetic challenge: the molecule possesses three nucleophilic nitrogen atoms (N1, N2, and the exocyclic N3 amine).

Direct alkylation of 1H-indazol-3-amine with benzyl halides typically results in a complex, difficult-to-separate mixture of N1-benzyl, N2-benzyl, and N3-benzyl isomers, along with polyalkylation products. To achieve high regioselectivity for the 1-benzyl-1H-indazol-3-amine target, a protection-alkylation-deprotection strategy is required [1].

By transiently protecting the highly nucleophilic exocyclic amine with an acetyl group, the electronic distribution of the indazole core is altered. Subsequent alkylation under thermodynamic control (using a mild base in a polar aprotic solvent) highly favors substitution at the N1 position. Final basic hydrolysis removes the acetyl group, yielding the target compound with high purity.

Reaction Pathway & Workflow

G A 1H-indazol-3-amine (Starting Material) B N-(1H-indazol-3-yl)acetamide (Protected Intermediate) A->B Ac2O, Pyridine 25°C, 4h C N-(1-benzyl-1H-indazol-3-yl)acetamide (Regioselective Alkylation) B->C BnBr, K2CO3, DMF 80°C, 12h D 1-benzyl-1H-indazol-3-amine (Target Product) C->D NaOH, EtOH/H2O Reflux, 6h

Caption: Three-step regioselective synthesis workflow for 1-benzyl-1H-indazol-3-amine.

Experimental Protocols

Note: All procedures must be conducted in a professionally equipped laboratory under a fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of N-(1H-indazol-3-yl)acetamide (Protection)

Causality & Design: Acetic anhydride ( Ac2​O ) is used to selectively protect the exocyclic primary amine. Pyridine serves a dual role as both the solvent and an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-3-amine (10.0 g, 75.1 mmol) and anhydrous pyridine (80 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (8.5 mL, 90.1 mmol, 1.2 eq) dropwise over 15 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 4 hours. Monitor reaction progress via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Pour the mixture into 300 mL of ice-cold distilled water. A white precipitate will form. Stir vigorously for 30 minutes.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water ( 3×50 mL), and dry under high vacuum at 45 °C overnight to afford the protected intermediate as a white solid.

Step 2: Synthesis of N-(1-benzyl-1H-indazol-3-yl)acetamide (Regioselective Alkylation)

Causality & Design: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is selected to promote thermodynamic control. The N1-anion is more stable than the N2-anion. Heating to 80 °C ensures that any kinetically formed N2-alkylated product can equilibrate to the thermodynamically favored N1-alkylated isomer [2].

  • Setup: In a 250 mL round-bottom flask, dissolve N-(1H-indazol-3-yl)acetamide (10.0 g, 57.1 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (15.8 g, 114.2 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add benzyl bromide (BnBr) (7.5 mL, 62.8 mmol, 1.1 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under an inert nitrogen atmosphere.

  • Workup: Cool to room temperature and quench by pouring into 400 mL of water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 7:3 to 1:1) to isolate the N1-benzyl intermediate.

Step 3: Synthesis of 1-benzyl-1H-indazol-3-amine (Deprotection)

Causality & Design: Strong basic conditions (NaOH) under reflux are required to cleave the robust amide bond without cleaving the newly formed N1-benzyl bond. Ethanol is used as a co-solvent to ensure the organic intermediate remains in solution during hydrolysis.

  • Setup: Suspend N-(1-benzyl-1H-indazol-3-yl)acetamide (10.0 g, 37.7 mmol) in a mixture of Ethanol (60 mL) and 2M aqueous NaOH (60 mL).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 6 hours. Monitor the disappearance of the starting material via TLC.

  • Workup: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Extraction: Extract the resulting aqueous suspension with Dichloromethane ( 3×50 mL). Wash the combined organic layers with water and brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Final Polish: Recrystallize the crude product from a mixture of Toluene/Hexanes to afford pure 1-benzyl-1H-indazol-3-amine as an off-white crystalline solid.

Data Presentation & Expected Outcomes

Table 1: Reagent Stoichiometry and Yield Metrics
StepReagent / Starting MaterialEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 1H-indazol-3-amine / Ac2​O 1.0 / 1.225488 - 92%
2 Intermediate 1 / BnBr / K2​CO3​ 1.0 / 1.1 / 2.0801275 - 80%
3 Intermediate 2 / NaOH (aq)1.0 / Excess85685 - 90%
Overall 1H-indazol-3-amine Target ---~ 56 - 66%
Table 2: Analytical Characterization Profile (Target Compound)
Analytical MethodExpected Signals / Observations
1 H NMR (400 MHz, DMSO- d6​ ) δ 7.75 (d, J=8.0 Hz, 1H), 7.35-7.15 (m, 7H), 6.95 (t, J=7.5 Hz, 1H), 5.35 (s, 2H, CH2​ ), 5.20 (br s, 2H, NH2​ ).
13 C NMR (100 MHz, DMSO- d6​ ) δ 148.2, 141.5, 138.0, 128.5, 127.2, 126.8, 126.0, 120.5, 119.2, 114.5, 109.0, 52.1 ( CH2​ ).
LC-MS (ESI+) Calculated for C14​H13​N3​ [M+H]+ : 224.11; Found: 224.1.
Melting Point 102 - 104 °C (Recrystallized from Toluene/Hexanes).

References

  • Title: Advances in the Synthesis of Indazoles Source: Chemical Reviews, 2011, 111 (10), 5950–6014. URL: [Link]

  • Title: Regioselective Alkylation of Indazoles: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry, 2008, 51 (15), 4601–4608. URL: [Link]

Application

Application Note: 1-Benzyl-1H-indazol-3-amine as a Privileged Precursor in Small Molecule Drug Discovery

Executive Summary The rational design of small molecule libraries relies heavily on versatile, regiochemically pure building blocks. 1-benzyl-1H-indazol-3-amine represents a highly privileged precursor bridging the chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecule libraries relies heavily on versatile, regiochemically pure building blocks. 1-benzyl-1H-indazol-3-amine represents a highly privileged precursor bridging the chemical space of kinase inhibitors and central nervous system (CNS) modulators. This application note details the pharmacological rationale, regioselective de novo synthesis, and late-stage diversification protocols for this critical scaffold.

Pharmacological Logic & Scaffold Rationale

The 1H-indazole core is a well-established bioisostere for indoles and benzimidazoles, frequently deployed in modern drug discovery due to its robust hydrogen-bonding capabilities and favorable physicochemical profile [1].

By pre-installing specific functional groups, 1-benzyl-1H-indazol-3-amine serves as an advanced intermediate:

  • The Indazole Core: Acts as an ATP-competitive hinge binder in kinase targets.

  • The N1-Benzyl Group: Provides essential lipophilic contacts, projecting into the hydrophobic pocket adjacent to the kinase hinge region.

  • The C3-Amine: Serves as a primary nucleophilic handle for late-stage library diversification (e.g., amidation, urea formation, or cross-coupling).

Pharmacophore Core 1-Benzyl-1H-indazol-3-amine Core N1 N1-Benzyl Group Core->N1 C3 C3-Amine Group Core->C3 Indazole Indazole Ring Core->Indazole N1_desc Occupies hydrophobic pockets (e.g., adjacent to kinase hinge) N1->N1_desc Function C3_desc Nucleophilic handle for library diversification C3->C3_desc Function Ind_desc Bioisostere for indole; provides H-bond donor/acceptor Indazole->Ind_desc Function

Caption: Logical relationship of pharmacophoric elements in 1-benzyl-1H-indazol-3-amine.

Strategic Synthesis & Diversification Workflow

Causality in Experimental Design: Direct alkylation of commercially available 3-amino-1H-indazole with benzyl halides typically yields an intractable mixture of N1 and N2 regioisomers due to the tautomeric nature of the indazole ring. To bypass tedious chromatographic separation and ensure absolute regiochemical fidelity, a de novo cyclization strategy is required [4].

The reaction between 2-fluorobenzonitrile and benzylhydrazine proceeds via an initial Nucleophilic Aromatic Substitution ( SN​Ar ) followed by intramolecular cyclization, exclusively yielding the N1-benzyl isomer.

G A 2-Fluorobenzonitrile + Benzylhydrazine B S_NAr & Cyclization (DIPEA, 1-Butanol, 117°C) A->B C 1-Benzyl-1H-indazol-3-amine (Core Precursor) B->C D Amidation (Acyl Chlorides) C->D Electrophilic Addition E Buchwald-Hartwig (Aryl Halides) C->E Pd-Catalyzed Cross-Coupling F Urea Formation (Isocyanates) C->F Nucleophilic Addition

Caption: Synthetic workflow and late-stage derivatization pathways for the precursor.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyl-1H-indazol-3-amine

This protocol utilizes a high-temperature SN​Ar /cyclization cascade to ensure >95% regioselectivity for the N1-benzyl isomer.

  • Reagents: 2-Fluorobenzonitrile (1.0 eq), Benzylhydrazine dihydrochloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), 1-Butanol.

  • Step-by-Step Methodology:

    • Preparation: Charge a 250 mL round-bottom flask with 2-fluorobenzonitrile (10.0 mmol) and benzylhydrazine dihydrochloride (11.0 mmol).

    • Solvent Addition: Suspend the reagents in 1-butanol (50 mL, 0.2 M). Causality: 1-butanol provides a sufficiently high boiling point (117°C) to drive the thermodynamic cyclization step following the initial SN​Ar .

    • Base Addition: Add DIPEA (30.0 mmol) dropwise at room temperature. Causality: DIPEA neutralizes the hydrazine hydrochloride salt and acts as an acid scavenger for the HF generated during the SN​Ar reaction, without acting as a competing nucleophile.

    • Reaction: Equip the flask with a reflux condenser and heat to 117°C for 16 hours.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the 2-fluorobenzonitrile peak and the emergence of a single product mass ( [M+H]+=224.1 ) confirms complete cyclization. If the uncyclized intermediate is present, continue refluxing for 4 hours.

    • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purification: Recrystallize from EtOH/Water to yield the pure 1-benzyl-1H-indazol-3-amine as an off-white solid.

Protocol B: Late-Stage Diversification via Buchwald-Hartwig Amination

The C3-amine is sterically hindered and electronically deactivated by the adjacent indazole nitrogen. Standard amidation often fails; therefore, optimized Buchwald-Hartwig cross-coupling is required to generate aryl-amine libraries [2].

  • Reagents: 1-Benzyl-1H-indazol-3-amine (1.0 eq), Aryl bromide (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), Cs2​CO3​ (2.0 eq), Anhydrous 1,4-Dioxane.

  • Step-by-Step Methodology:

    • Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 1-benzyl-1H-indazol-3-amine (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd2​(dba)3​ (0.05 mmol), Xantphos (0.1 mmol), and finely milled Cs2​CO3​ (2.0 mmol).

    • Solvation: Add anhydrous 1,4-Dioxane (10 mL, 0.1 M). Causality: Xantphos is explicitly selected for its wide bite angle (111°), which accelerates reductive elimination and strictly suppresses the formation of bis-arylated byproducts common with primary heteroaryl amines.

    • Reaction: Seal the tube, remove it from the glovebox, and heat at 100°C for 12 hours behind a blast shield.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). A visual color change from dark red (active Pd(0) species) to black (Pd black precipitation) indicates premature catalyst deactivation. If starting material remains alongside Pd black, re-dose with 2 mol% Pd2​(dba)3​ and continue heating.

    • Isolation: Cool the mixture, filter through a Celite pad washing with EtOAc (30 mL), concentrate, and purify via preparative HPLC.

Quantitative Data: Buchwald-Hartwig Optimization

To establish the robustness of Protocol B, an optimization matrix was executed. The data below demonstrates the critical nature of ligand and base selection when derivatizing the C3-amine of the indazole core.

Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions for C3-Amine Derivatization

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd(OAc)2​ BINAP NaOtBu Toluene9034High bis-arylation byproduct.
2 Pd2​(dba)3​ BINAP NaOtBu Toluene9045Marginal improvement; bis-arylation persists.
3 Pd2​(dba)3​ Xantphos NaOtBu Toluene9062Wide bite angle improves mono-selectivity.
4 Pd2​(dba)3​ Xantphos Cs2​CO3​ Toluene9078Weaker base prevents base-catalyzed degradation.
5 Pd2​(dba)3​ Xantphos Cs2​CO3​ 1,4-Dioxane 100 >95 Optimal solubility and thermal drive.

Note: Yields determined by HPLC integration at 254 nm using an internal standard.

References

The following authoritative sources ground the mechanistic logic and scaffold utility described in this application note. Click the URLs to access the verified landing pages for further reading on indazole chemistry and cross-coupling methodologies.

  • Title: PubChem Compound Summary for CID 12345, Indazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Search Results: Indazole in Drug Discovery Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Search Results: 3-Aminoindazole Synthesis and Derivatization Source: PubMed Central (PMC) URL: [Link]

Method

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for 1-benzyl-1H-indazol-3-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Molecular Profiling & Chromatographic Rationale 1-benzyl-1H-indazol-3-amine ( C14​H13​N3​ , MW: 223.28 g/mol ) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Molecular Profiling & Chromatographic Rationale

1-benzyl-1H-indazol-3-amine ( C14​H13​N3​ , MW: 223.28 g/mol ) is a critical precursor and degradation product in the synthesis of indazole-based active pharmaceutical ingredients (APIs). Quantifying this compound with high precision requires a deep understanding of its physicochemical behavior in solution.

Structurally, the molecule features a highly conjugated indazole core, a lipophilic benzyl substituent at the N1 position, and an exocyclic primary amine at the C3 position.

The Causality of Method Design
  • Stationary Phase Selection: The exocyclic primary amine renders the molecule basic (estimated pKa​≈4.5−5.5 ). In reversed-phase liquid chromatography (RPLC), basic compounds frequently exhibit severe peak tailing due to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase . To counteract this, we selected a Superficially Porous Particle (SPP) C18 column with exhaustive, high-density end-capping. SPP technology provides van Deemter efficiency advantages at lower backpressures, while the end-capping physically shields the basic amine from residual silanols .

  • Mobile Phase & pH Control: To ensure the primary amine is fully protonated and to suppress the ionization of any remaining silanols ( pKa​≈3.5 ), an acidic mobile phase is mandatory. 0.1% Trifluoroacetic acid (TFA) in water (pH ≈2.0 ) acts as an effective ion-pairing agent, locking the analyte into a single ionization state and ensuring sharp, symmetrical peaks.

  • Detector Optimization: The extended conjugation between the indazole ring and the benzyl group provides a robust UV chromophore. Diode Array Detection (DAD) scanning reveals a primary absorption maximum ( λmax​ ) at 254 nm, which was selected to maximize the signal-to-noise ratio.

Workflow A Molecular Analysis: 1-benzyl-1H-indazol-3-amine (Basic Amine, pKa ~5) B Stationary Phase: SPP C18, End-capped (Shields Silanols) A->B Hydrophobicity C Mobile Phase: 0.1% TFA in H2O / ACN (Protonates Amine) B->C Peak Shape Control D Detection: UV DAD @ 254 nm (Captures Conjugation) C->D Elution & Quant

Fig 1. Chromatographic method development rationale driven by physicochemical properties.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating in practice. The following protocol incorporates internal bracketing and system suitability checks to ensure that any deviation in column performance or mobile phase composition automatically invalidates the run, preventing the reporting of anomalous data .

Reagents & Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Diluent: 50:50 (v/v) Water : Acetonitrile. Note: Matching the diluent to the gradient midpoint prevents solvent-shock peak distortion.

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-benzyl-1H-indazol-3-amine reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh sample equivalent to ~10 mg of the analyte, extract in 10 mL Diluent via sonication (10 mins), centrifuge at 10,000 rpm for 5 mins, and dilute 1:10 to achieve a nominal target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Column: End-capped SPP C18, 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Reference 360 nm, Bandwidth 100 nm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: 10% 80% B (Linear gradient for elution)

    • 6.0 - 8.0 min: 80% B (Column wash)

    • 8.0 - 8.1 min: 80% 10% B

    • 8.1 - 12.0 min: 10% B (Re-equilibration)

Validation Start Self-Validating Sequence SysSuit 1. System Suitability (6x Std Injections) Pass: %RSD < 2.0% Start->SysSuit Blank 2. Blank Injection Pass: No Interference SysSuit->Blank If Pass Samples 3. Unknown Samples (n=1 to 10) Blank->Samples If Pass Bracket 4. Bracketing Standard Pass: Recovery 98-102% Samples->Bracket Bracket->SysSuit If Fail (Invalidate) End Data Acceptance & Quantification Bracket->End If Pass

Fig 2. Self-validating HPLC sequence logic ensuring continuous system suitability during analysis.

Validation Framework & Acceptance Criteria

The method was rigorously validated in accordance with the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures .

  • System Suitability: Evaluated prior to every run. The USP Tailing Factor ( Tf​ ) must be ≤1.5 , demonstrating successful silanol suppression. Theoretical plates ( N ) must exceed 5,000.

  • Specificity & Stability-Indicating Power: Forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C thermal, and UV light for 24 hours) were injected. The active peak must remain baseline resolved ( Rs​>2.0 ) from all degradation products.

  • Linearity & Range: Evaluated across 7 calibration points from 10 µg/mL to 150 µg/mL (10% to 150% of nominal concentration).

  • Accuracy (Recovery): Assessed via standard addition to a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).

  • Precision: Repeatability was determined by 6 independent sample preparations. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

Quantitative Data Summary

The empirical validation results confirm that the method is highly accurate, precise, and robust for the routine quantification of 1-benzyl-1H-indazol-3-amine.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤2.0% , Tf​≤1.5 %RSD = 0.42%, Tf​ = 1.12PASS
Specificity Resolution ( Rs​ ) > 2.0 from degradantsMin Rs​ = 3.4 (Peroxide stress)PASS
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 PASS
Range 80% to 120% of target conc.10% to 150% (10 - 150 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0%99.6% – 100.4%PASS
Repeatability Intra-day %RSD ≤2.0% (n=6)%RSD = 0.65%PASS
Intermediate Precision Inter-day %RSD ≤2.0% (n=6)%RSD = 0.88%PASS
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLINFO
Robustness Stable under ±2% Flow/Temp changesMax recovery deviation: 0.8%PASS

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA) Guidance for Industry.[Link]

  • High Performance Liquid Chromatography Beginner's Guide. Waters Corporation. Mechanisms of silanol interactions and peak tailing.[Link]

  • LC Column Selection Guide. Agilent Technologies. Superficially Porous Particles and End-Capping Technologies.[Link]

Application

1H and 13C NMR spectroscopy data for 1-benzyl-1H-indazol-3-amine characterization

Initiating NMR Data Retrieval I'm starting by diving deep into Google searches, aiming to unearth comprehensive ¹H and ¹³C NMR data. My focus is on compiling crucial details like chemical shifts (δ), multiplicities, coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating NMR Data Retrieval

I'm starting by diving deep into Google searches, aiming to unearth comprehensive ¹H and ¹³C NMR data. My focus is on compiling crucial details like chemical shifts (δ), multiplicities, coupling constants (J), and integration values specifically for 1-benzyl-1H. This forms the initial data gathering phase.

Planning the Application Note

Now, I'm branching out to craft the structure of an application note. First, I'll introduce the significance of the target molecule and NMR's role in characterization. Then, I'll flesh out "Experimental Protocols" covering sample prep and acquisition. Data interpretation, tables, and analysis will follow. I'm also planning a Graphviz diagram.

Expanding Data Gathering Scope

I'm now broadening my Google searches. I'm not only chasing ¹H and ¹³C NMR data for 1-benzyl-1H-indazol-3-amine, but also for its structural analogs. I'm digging into established NMR sample prep and data acquisition protocols for small organic molecules, too. I'm also finding authoritative sources for explaining observed chemical shifts and coupling patterns to create a more robust explanation. I've also begun to solidify the structure of the application note. After the introduction, I will detail experimental protocols and data interpretation, but I will now add a troubleshooting section.

Method

Applications of 1-benzyl-1H-indazol-3-amine in palladium-catalyzed cross-coupling

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 1-Benzyl-1H-indazol-3-amine Introduction & Strategic Significance 1-Benzyl-1H-indazol-3-amine is a highly versatile, privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 1-Benzyl-1H-indazol-3-amine

Introduction & Strategic Significance

1-Benzyl-1H-indazol-3-amine is a highly versatile, privileged scaffold in medicinal chemistry. The indazole core serves as a robust bioisostere for indoles and benzimidazoles, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. Functionalizing the exocyclic C3-amine via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) allows for the rapid generation of diverse secondary and tertiary amine libraries.

The presence of the N1-benzyl group is strategically critical. Unprotected 3-aminoindazoles present multiple competing nucleophilic sites (N1, N2, and the C3-NH₂). The N1-benzyl group effectively blocks competitive N1-arylation, directs the palladium catalyst's reactivity exclusively to the exocyclic amine, and significantly enhances the lipophilicity and solubility of the indazole core in non-polar organic solvents during catalysis.

Mechanistic Rationale & Catalyst Design

The exocyclic amine of 1-benzyl-1H-indazol-3-amine exhibits attenuated nucleophilicity compared to standard aliphatic amines due to the delocalization of its nitrogen lone pair into the electron-deficient indazole ring. Consequently, traditional first-generation palladium catalysts (e.g., those utilizing PPh₃ or BINAP) often fail. These older systems struggle with the reductive elimination step, leading to catalyst resting states, premature decomposition, and bulk dehalogenation of the aryl halide electrophile.

To overcome this thermodynamic barrier, dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos) are strictly required. The electron-rich nature of these ligands accelerates the initial oxidative addition of the aryl halide. More importantly, their extreme steric bulk forces the palladium center into a highly reactive mono-ligated Pd(0)L₁ state, which dramatically lowers the activation energy required for the rate-limiting reductive elimination step (Surry & Buchwald, 2008).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Intermediate1 L_nPd(II)(Ar)(X) OxAdd->Intermediate1 Coord Amine Coordination & Deprotonation Intermediate1->Coord + 1-benzyl-1H-indazol-3-amine Intermediate2 L_nPd(II)(Ar)(NH-Indazole) Coord->Intermediate2 + Base - Base·HX RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 + Product

Figure 1: Catalytic cycle for Buchwald-Hartwig amination of 1-benzyl-1H-indazol-3-amine.

Reaction Optimization & Quantitative Data

The choice of base and ligand is highly interdependent. Strong bases like NaOtBu are optimal for unfunctionalized aryl halides, whereas weaker bases like Cs₂CO₃ must be used if base-sensitive functional groups (e.g., esters, nitriles) are present on the electrophile (Ruiz-Castillo & Buchwald, 2016). The table below summarizes the optimization data for the model coupling of 1-benzyl-1H-indazol-3-amine with 4-bromotoluene (1.0 mmol scale, Toluene, 100 °C, 12 h).

Ligand (4 mol%)Precatalyst (2 mol%)Base (1.4 eq)Conversion (%)Isolated Yield (%)Causality / Observation
BINAPPd₂(dba)₃NaOtBu15%TracePoor reductive elimination; catalyst death.
XantphosPd₂(dba)₃Cs₂CO₃55%48%Bidentate coordination slows reaction rate.
RuPhosPd₂(dba)₃NaOtBu88%82%Good mono-ligation; minor dehalogenation seen.
BrettPhos Pd₂(dba)₃ NaOtBu >99% 94% Optimal steric bulk forces rapid reductive elimination.
BrettPhosPd(OAc)₂K₃PO₄70%61%Weaker base fails to efficiently deprotonate the intermediate.

Standard Operating Protocol (SOP): N-Arylation Workflow

This protocol utilizes a self-validating visual feedback loop to ensure catalyst activation and reaction completion.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Sparging/FPT) Prep->Degas Heat 3. Catalysis (100°C, 12h) Degas->Heat Workup 4. Quench & Workup (Filtration) Heat->Workup Purify 5. Purification (Chromatography) Workup->Purify

Figure 2: Standard experimental workflow for Pd-catalyzed amination.

Materials Required:

  • 1-benzyl-1H-indazol-3-amine (1.0 equiv, 1.0 mmol, 223.3 mg)

  • Aryl bromide (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg)

  • BrettPhos (0.04 equiv, 4 mol%, 21.5 mg)

  • NaOtBu (1.4 equiv, 1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation (Anaerobic Setup): In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL pressure tube with 1-benzyl-1H-indazol-3-amine, Pd₂(dba)₃, BrettPhos, and NaOtBu. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Excluding oxygen prevents the formation of inactive phosphine oxides.

  • Solvent Addition & Degassing: Add the aryl bromide (if solid, add in Step 1) and anhydrous toluene (5.0 mL). Seal the tube with a PTFE septum. If prepared outside a glovebox, sparge the solution with dry Argon for 15 minutes.

  • Catalyst Activation (Self-Validation): Place the sealed tube in a pre-heated oil bath at 100 °C. Within the first 5–10 minutes, observe the solution. Validation Cue: The mixture must transition from a dark, opaque purple/red (unactivated Pd₂(dba)₃) to a clear, deep yellow or orange solution. This color shift confirms the successful generation of the active Pd(0)-BrettPhos complex (Fors et al., 2008).

  • Reaction Monitoring: Stir at 100 °C for 12 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting indazole amine (R_f ~0.3) should completely disappear, replaced by a less polar, UV-active product spot (R_f ~0.5 - 0.6).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure N-aryl-1-benzyl-1H-indazol-3-amine.

Analytical Validation & Troubleshooting

  • Mass Spectrometry (LC-MS): The product should exhibit a strong [M+H]⁺ peak in positive ESI mode. If a peak corresponding to[M+H - Benzyl]⁺ is observed, check the reaction temperature; temperatures exceeding 110 °C can occasionally induce thermal debenzylation.

  • ¹H NMR Spectroscopy: The most definitive marker for successful coupling is the disappearance of the broad primary amine singlet (-NH₂) of the starting material at ~5.50 ppm (in DMSO-d6) and the emergence of a new, distinct secondary amine proton (-NH-) typically shifted further downfield (8.00–9.50 ppm), depending on the electronic nature of the newly attached aryl group.

  • Troubleshooting Unreacted Starting Material: If the reaction stalls at <50% conversion, the most likely culprit is adventitious moisture neutralizing the NaOtBu base, or oxygen poisoning the catalyst. Re-run the protocol utilizing rigorously dried glassware and a strict Freeze-Pump-Thaw degassing cycle.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

Application

Application Note: Standardized Preparation of 1-benzyl-1H-indazol-3-amine Stock Solutions for In Vitro Assays

Executive Summary The integrity of in vitro biochemical and cell-based assays depends entirely on the quality, stability, and solubility of the small molecule being tested. 1-benzyl-1H-indazol-3-amine is a highly lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of in vitro biochemical and cell-based assays depends entirely on the quality, stability, and solubility of the small molecule being tested. 1-benzyl-1H-indazol-3-amine is a highly lipophilic synthetic building block and pharmacophore scaffold frequently utilized in the development of kinase inhibitors and receptor ligands. Due to its specific structural features, improper handling and solvent selection can lead to micro-precipitation, assay interference, and irreproducible dose-response curves.

This application note provides a comprehensive, self-validating methodology for the preparation, quality control, and storage of 1-benzyl-1H-indazol-3-amine stock solutions. Designed for drug development professionals, this guide bridges the gap between physicochemical theory and practical laboratory execution.

Physicochemical Profiling & Solvent Rationale

To design an effective stock solution protocol, one must first analyze the Structure-Property Relationship (SPR) of the compound.

The 3-amino group of the indazole core exhibits aniline-like properties. Because its lone electron pair delocalizes into the aromatic π -system, it is significantly less basic than aliphatic amines (estimated pKa ~3.5–4.5). Consequently, at a physiological pH of 7.4, 1-benzyl-1H-indazol-3-amine exists predominantly in an unprotonated, neutral state. When combined with the highly hydrophobic N1-benzyl substituent, the molecule is driven toward strong π−π stacking and hydrophobic aggregation in aqueous media [1].

Because of this extreme hydrophobicity, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for master stock preparation. DMSO possesses a high dielectric constant and excellent hydrogen-bond accepting capabilities, allowing it to solvate the unprotonated indazole core effectively.

Table 1: Physicochemical Properties & Assay Implications
PropertyValueImplication for Assay Design
Molecular Weight 223.28 g/mol Ideal for 10 mM standard stock preparation.
Estimated LogP ~3.1High lipophilicity; prone to aqueous aggregation.
H-Bond Donors/Acceptors 1 / 2Interacts well with DMSO; poor hydration in water.
Topological Polar Surface Area 54.9 ŲHigh membrane permeability, but requires carrier solvent.
Aqueous Solubility (pH 7.4) < 10 µM (Est.)Maximum final assay concentration must be strictly controlled.

Experimental Methodology: 10 mM Master Stock Preparation

The industry standard for high-throughput screening (HTS) and hit-to-lead profiling is a 10 mM master stock [2]. This concentration allows for a top assay concentration of 10 µM while keeping the final DMSO concentration at 0.1% (v/v), minimizing solvent-induced cytotoxicity or enzyme inhibition.

Step-by-Step Protocol

Note: This protocol incorporates causality-driven steps to prevent moisture contamination, which is the primary cause of stock degradation.

  • Thermal Equilibration: Remove the sealed vial of dry 1-benzyl-1H-indazol-3-amine powder from cold storage (-20°C) and place it in a desiccator at room temperature for at least 60 minutes.

    • Causality: Opening a cold vial exposes the powder to atmospheric moisture. Condensation will drastically reduce the thermodynamic solubility of the compound once DMSO is added.

  • Gravimetric Dispensing: Using a calibrated microbalance, weigh the desired amount of powder (e.g., 2.23 mg for 1 mL of 10 mM stock) into a low-binding polypropylene or amber glass vial.

  • Solvent Addition: Add the calculated volume of 100% anhydrous, LC-MS grade DMSO .

    • Causality: You must use a positive displacement pipette . DMSO has a higher viscosity and lower vapor pressure than water; standard air-displacement pipettes will under-deliver DMSO, resulting in an artificially high stock concentration.

  • Dissolution: Vortex the vial for 30 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5–10 minutes.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots. Purge the headspace of each vial with Argon gas before sealing, and store at -20°C in a desiccated container.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce water, which exponentially decreases the solubility of the lipophilic benzyl-indazole core, leading to invisible micro-precipitates.

G Powder 1-benzyl-1H-indazol-3-amine (Dry Powder) Weighing Gravimetric Dispensing (Microbalance) Powder->Weighing DMSO Add Anhydrous DMSO (Positive Displacement) Weighing->DMSO Dissolution Dissolution & QC (Vortex/Sonicate) DMSO->Dissolution Dissolution->DMSO Incomplete Aliquoting Aliquoting (Single-use vials) Dissolution->Aliquoting Pass QC Storage Storage (-20°C, Argon Purged) Aliquoting->Storage Assay Assay Ready Plates (Acoustic Dispensing) Storage->Assay Thaw & Equilibrate

Workflow for the preparation and storage of 1-benzyl-1H-indazol-3-amine stock solutions.

Serial Dilution & Assay-Ready Plate (ARP) Generation

To generate dose-response curves (IC50/EC50), the 10 mM stock must be serially diluted.

Best Practice: Avoid intermediate aqueous dilutions. Hydrophobic compounds like 1-benzyl-1H-indazol-3-amine will frequently crash out of solution if diluted into aqueous buffers at high intermediate concentrations (e.g., 1 mM).

Instead, perform the serial dilution entirely in 100% DMSO, and use Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes directly into the dry assay plate [3]. The aqueous assay buffer is then added on top, ensuring the compound instantly reaches its final, highly diluted (and soluble) concentration.

Table 2: Standard 10-Point Dose-Response Matrix (1:3 Dilution)
Dilution StepDMSO Stock Conc.Transfer Vol. (Echo)Assay Buffer Vol.Final Assay Conc.*Final DMSO %
1 (Top) 10.00 mM20 nL20 µL10.00 µM0.1%
2 3.33 mM20 nL20 µL3.33 µM0.1%
3 1.11 mM20 nL20 µL1.11 µM0.1%
4 370.3 µM20 nL20 µL370.3 nM0.1%
5 123.4 µM20 nL20 µL123.4 nM0.1%
6-10 Continued 1:3...20 nL20 µLTitrated down...0.1%

*Assuming a 1:1000 total dilution factor. Backfill with pure DMSO may be required for lower concentrations to maintain a strict 0.1% DMSO normalization across all wells.

Self-Validating Quality Control (QC) Systems

A protocol is only as good as its validation mechanisms. Because 1-benzyl-1H-indazol-3-amine is prone to aggregation, relying solely on visual inspection is insufficient. We implement a self-validating feedback loop using Laser Nephelometry .

Nephelometry measures the scattering of light caused by suspended particles. By titrating the DMSO stock into the final aqueous assay buffer and measuring light scatter, you can empirically determine the kinetic solubility limit of the compound in your specific buffer system before running the biological assay. If the compound aggregates at 10 µM, the bioassay will yield false negatives (due to reduced effective concentration) or false positives (due to light scattering interfering with optical readouts).

QC Stock 10 mM DMSO Stock Dilution Aqueous Buffer Dilution (0.1% - 1% DMSO) Stock->Dilution Nephelometry Laser Nephelometry (Light Scattering) Dilution->Nephelometry Decision Aggregation Detected? Nephelometry->Decision Proceed Proceed to Bioassay Decision->Proceed No Optimize Optimize Buffer (Add Surfactant/BSA) Decision->Optimize Yes Optimize->Dilution

Self-validating QC workflow using laser nephelometry to detect aqueous aggregation.

If aggregation is detected, the system validates the need for optimization: either the top assay concentration must be lowered, or the assay buffer must be supplemented with solubilizing agents (e.g., 0.01% Tween-20 or 0.1% Bovine Serum Albumin) to maintain the compound in solution.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Available at:[Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Assay Guidance Manual: Compound Management for Drug Discovery. National Center for Biotechnology Information (US). Available at:[Link]

  • Society for Laboratory Automation and Screening (SLAS). Microplate Standards and Acoustic Dispensing Guidelines. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Benzyl-1H-indazol-3-amine Synthesis

Welcome to the Advanced Synthesis Support Center. The synthesis of 1-benzyl-1H-indazol-3-amine presents unique chemoselective and regioselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of 1-benzyl-1H-indazol-3-amine presents unique chemoselective and regioselective challenges. Because the indazole core acts as an ambident nucleophile, researchers frequently encounter poor yields due to competing N1 vs. N2 alkylation, or exocyclic N3 over-alkylation.

This guide is designed for drug development professionals and synthesizes field-proven causality with actionable troubleshooting to help you drive your reaction yields toward >85%.

Part 1: Mechanistic Pathways & Bottlenecks

To troubleshoot effectively, we must first understand the two primary synthetic routes and their inherent failure points.

  • Route A (Direct Alkylation): Benzylation of [1].

  • Route B (De Novo Cyclization): SNAr reaction of with benzylhydrazine, followed by intramolecular cyclization [2].

IndazoleMechanisms SM1 Route A: 1H-indazol-3-amine + Benzyl Halide Target 1-Benzyl-1H-indazol-3-amine (Target N1-Isomer) SM1->Target Base/Solvent (Thermodynamic) Imp1 2-Benzyl-2H-indazol-3-amine (N2-Isomer Impurity) SM1->Imp1 Base/Solvent (Kinetic) Imp2 Exocyclic Alkylation (N3-Isomer Impurity) SM1->Imp2 Excess Electrophile SM2 Route B: 2-Fluorobenzonitrile + Benzylhydrazine Int Hydrazone Intermediate SM2->Int SNAr Int->Target Cyclization

Figure 1: Divergent synthetic pathways and regioselectivity challenges in 1-benzyl-1H-indazol-3-amine synthesis.

Part 2: Troubleshooting FAQs

Q1: I am using Route A (Direct Benzylation) with K₂CO₃ in DMF. My yield of the 1-benzyl isomer is only 30%, with massive amounts of the 2-benzyl isomer. How do I fix this?

Causality & Solution: The indazole anion is an ambident nucleophile. The N2 position is more sterically accessible, making the 2-benzyl isomer the kinetic product. The N1 position is the thermodynamic product. K₂CO₃ in polar aprotic solvents (DMF) often traps the reaction under kinetic control. Action: To favor the N1-isomer, switch to a stronger base like NaH in THF, which drives the reaction toward thermodynamic control. Alternatively, use a temporary protecting group on the exocyclic amine (e.g., forming a phthalimide), which sterically blocks the N2 position, forcing the electrophile to attack N1 exclusively.

Q2: I am seeing polybenzylation (alkylation at the exocyclic -NH₂). How do I ensure chemoselectivity for the ring nitrogen?

Causality & Solution: The exocyclic amine (N3) is less nucleophilic than the ring nitrogens due to lone-pair conjugation with the aromatic system. However, if you use an excess of benzyl bromide or push the reaction times too long, the N3 amine will eventually react. Action: Strictly control your stoichiometry to exactly 1.05 equivalents of benzyl bromide. Maintain the temperature at 0°C to 25°C. If N3 alkylation persists, you must pre-protect the N3 amine with a Boc group prior to benzylation.

Q3: I switched to Route B (De Novo Cyclization) to avoid regioselectivity issues. The SNAr step works, but the cyclization is stalling. What is the mechanism of failure?

Causality & Solution: The initial SNAr displacement of the fluorine by the unsubstituted nitrogen of benzylhydrazine is facile. However, the subsequent 5-exo-dig cyclization—where the substituted nitrogen attacks the nitrile carbon—has a high activation energy barrier. Standard reflux conditions are often insufficient to drive this. Action: Switch the solvent to N-Methyl-2-pyrrolidone (NMP) and utilize microwave irradiation at 150°C. The high temperature provides the necessary kinetic energy to overcome the cyclization barrier. Adding a catalytic amount of acetic acid can also help activate the nitrile carbon for nucleophilic attack.

Part 3: Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity across different reaction conditions, demonstrating why Route B (De Novo Cyclization) is the preferred method for scale-up and high-yield target generation [3].

Synthetic RouteReagents & BaseSolventTemp (°C)N1:N2 RatioTarget Yield (N1)Main Impurity
Route A (Direct) Benzyl Bromide, K₂CO₃DMF251 : 1.235%N2-benzyl isomer
Route A (Direct) Benzyl Bromide, NaHTHF0 to 254 : 165%N2-benzyl isomer
Route B (De Novo) Benzylhydrazine, DIPEAEtOH80 (Reflux)>99 : 140%Uncyclized intermediate
Route B (De Novo) Benzylhydrazine, DIPEANMP150 (MW)>99 : 1 88% None (Complete conversion)

Part 4: Self-Validating Experimental Protocol (Optimized Route B)

To ensure maximum yield and absolute N1-regioselectivity, we recommend the Microwave-Assisted De Novo Cyclization (Route B). This protocol is designed as a self-validating system —meaning analytical checkpoints are built into the workflow so you can verify success at every stage.

Workflow Step1 1. Reaction Setup 2-Fluorobenzonitrile + Benzylhydrazine HCl Step2 2. Base Addition DIPEA (2.5 eq) Step1->Step2 Step3 3. MW Cyclization 150°C, 30 min in NMP Step2->Step3 Step4 4. Aqueous Workup EtOAc/H2O Extraction Step3->Step4 QC 5. QC Validation IR & LC-MS Step4->QC

Figure 2: Optimized self-validating microwave-assisted workflow for de novo indazole synthesis.

Step-by-Step Methodology

Step 1: Reagent Preparation & Free-Basing

  • In a 10 mL microwave-safe vial, add 2-fluorobenzonitrile (1.0 mmol, 121 mg) and benzylhydrazine hydrochloride (1.2 mmol, 190 mg).

  • Add 3.0 mL of anhydrous NMP.

  • Causality Check: Benzylhydrazine is supplied as an HCl salt for stability. You must liberate the free hydrazine to make it nucleophilic. Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). DIPEA is chosen because it is a non-nucleophilic base that will not compete with the hydrazine in the SNAr step.

Step 2: Microwave-Assisted Cyclization

  • Seal the vial and subject it to microwave irradiation at 150°C for 30 minutes.

  • Self-Validation Checkpoint 1 (LC-MS): Take a 5 µL aliquot, dilute in MeOH, and run a rapid LC-MS. You should see the disappearance of the intermediate mass ( m/z=224.1 ) and a dominant peak for the cyclized product ( [M+H]+=224.1 ). Note: The mass is the same, but the retention time will shift significantly upon cyclization.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature and pour into 15 mL of ice-cold water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (3 x 10 mL) to remove residual NMP and DIPEA salts.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Final QC Validation

  • Self-Validation Checkpoint 2 (IR Spectroscopy): Run an FT-IR on the crude solid. Critical check: Verify the complete disappearance of the sharp nitrile ( −C≡N ) stretch at ~2220 cm⁻¹. If this peak is absent, cyclization is 100% complete.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50) to yield the pure 1-benzyl-1H-indazol-3-amine as a solid.

References

  • Title: 1H-Indazol-3-amine - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 2-Fluorobenzonitrile - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis of Indazoles (General Heterocycle Methodologies) Source: Organic Chemistry Portal URL: [Link]

Optimization

Troubleshooting poor solubility of 1-benzyl-1H-indazol-3-amine in DMSO and organic solvents

Welcome to the Technical Support Center for chemical formulation and assay preparation. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of indazole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chemical formulation and assay preparation. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of indazole derivatives.

This guide is specifically engineered to troubleshoot the poor solubility of 1-benzyl-1H-indazol-3-amine in Dimethyl Sulfoxide (DMSO) and other organic solvents. Rather than relying on trial and error, this guide breaks down the thermodynamic causality of the compound's behavior and provides self-validating protocols to ensure your assays yield reproducible data.

Part 1: The Causality of Poor Solubility (The "Why")

To solve a solubility issue, we must first understand the molecular forces resisting solvation. 1-benzyl-1H-indazol-3-amine is a notoriously stubborn molecule due to three compounding structural factors:

  • Intermolecular Hydrogen Bonding: The primary amine (-NH₂) at the 3-position is a strong hydrogen bond donor, while the N2 nitrogen of the indazole core acts as a potent acceptor. This creates a highly stable, repeating intermolecular network.

  • Crystal Lattice Energy: The planar indazole core and the hydrophobic benzyl group engage in extensive π-π stacking. The energy required to break this dense crystal lattice often exceeds the solvation energy provided by standard dipole-dipole interactions in DMSO.

  • Hydrophobic Aggregation: When introduced to aqueous media, the benzyl group drives rapid hydrophobic collapse, leading to immediate precipitation (the "solvent shift" effect).

Standard solubilization techniques often fail because they do not disrupt the fundamental hydrogen-bond network. To achieve stable solutions, we must alter the ionization state of the molecule or utilize host-guest complexation.

Part 2: Troubleshooting FAQs

Q: I added DMSO to my 1-benzyl-1H-indazol-3-amine powder to make a 50 mM stock, but it remains a cloudy suspension. What is the first step? A: Do not immediately dilute the sample with more solvent, as this ruins your target stock concentration. First, apply thermal and mechanical energy. Heat the suspension to 37°C–40°C and apply bath sonication for 10 minutes. This provides the kinetic energy necessary to overcome the initial lattice energy barrier.

Q: Heating and sonication only provided temporary solubility; the compound crashed out upon cooling to room temperature. How do I stabilize the stock? A: This indicates supersaturation and a return to the stable crystalline form. To permanently disrupt the lattice, you must alter the molecule's ionization state. By adding a stoichiometric amount of a strong acid (like HCl or Trifluoroacetic acid, TFA), you protonate the primary amine. The resulting localized positive charge prevents the molecules from packing closely due to electrostatic repulsion, drastically increasing DMSO solubility .

Q: I need to dilute this DMSO stock into an aqueous buffer (pH 7.4) for a cell-based assay, but it precipitates immediately. How do I prevent this? A: You are experiencing the "solvent shift" effect. Because the compound is highly lipophilic, transitioning from an organic solvent to water causes rapid nucleation. You must formulate the compound with a carrier. We highly recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic benzyl and indazole groups are encapsulated within the cyclodextrin's hydrophobic cavity, while its hydrophilic exterior maintains aqueous solubility .

Part 3: Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. Visual inspection is insufficient for solubility, as micro-precipitates can scatter light and ruin optical assays without being macroscopically visible.

Protocol A: Acid-Assisted Solubilization in DMSO

Use this protocol to create stable, high-concentration organic stock solutions.

  • Calculate: Weigh your 1-benzyl-1H-indazol-3-amine powder (MW ≈ 223.27 g/mol ). For example, 10 mg equals roughly 0.044 mmol.

  • Suspend: Add 80% of your target final DMSO volume to the vial.

  • Ionize: Add 1.1 molar equivalents of an acidic modifier (e.g., 1M HCl in water). For 0.044 mmol of compound, add 48.4 µL of 1M HCl.

  • Agitate: Vortex vigorously for 30 seconds, then place in a bath sonicator at 37°C for 5 minutes.

  • Adjust: Bring the solution to the final target volume with DMSO.

  • Validate (Critical Step): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A complete lack of a visible pellet confirms total solubilization.

Protocol B: Aqueous Formulation via HP-β-CD Complexation

Use this protocol for downstream in vitro or in vivo biological assays requiring aqueous media.

  • Prepare Carrier: Make a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS pH 7.4).

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer. Slowly add the acidified DMSO stock solution (from Protocol A) dropwise into the vortex center.

  • Equilibrate: Allow the solution to stir at room temperature for 30 minutes to ensure stable host-guest complexation. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity.

  • Validate: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity; you must decrease the target compound concentration or increase the HP-β-CD percentage.

Part 4: Solvent Compatibility & Quantitative Data

Use the following table to select the appropriate solvent system based on your downstream application needs.

Solvent SystemMax Solubility (Estimated)Primary Mechanism of SolubilizationDownstream Assay Compatibility
100% DMSO < 5 mMDipole-dipole interactionsLong-term storage (High risk of crashing)
DMSO + 0.1% TFA / HCl > 50 mMAmine protonation (Electrostatic repulsion)Biochemical assays (Requires buffer pH adjustment)
DMSO + 10% Tween-80 ~ 20 mMMicellar encapsulationCell-free enzymatic assays
20% HP-β-CD (Aqueous) ~ 10 mMHydrophobic cavity inclusionCell-based & In vivo assays (Highly biocompatible)

Part 5: Solubilization Decision Workflow

Follow this logical decision tree when handling 1-benzyl-1H-indazol-3-amine to ensure you do not waste precious compound.

Workflow A 1-Benzyl-1H-indazol-3-amine Precipitates in DMSO B Apply Heat (37°C) & Bath Sonication (10 min) A->B C Solution Clear? B->C D Add 1.1 eq Acidic Modifier (e.g., 1M HCl or TFA) C->D No G Validate: Centrifuge 10,000 x g C->G Yes E Solution Clear? D->E F Formulate with 20% HP-β-Cyclodextrin E->F No E->G Yes F->G H Proceed to Assay G->H No Pellet Observed

Fig 1: Solubilization decision tree for 1-benzyl-1H-indazol-3-amine.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, J. K. (2012). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics. Available at:[Link]

Troubleshooting

Technical Support Center: Regioselective N-Benzylation of 1H-Indazol-3-amine

Welcome to our dedicated technical support guide for navigating the complexities of N-benzylation of 1H-indazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for navigating the complexities of N-benzylation of 1H-indazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in this critical synthetic transformation. We understand that controlling the site of benzylation (N1 vs. N2) is paramount for the successful synthesis of targeted bioactive molecules. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcome.

Troubleshooting Guide: Overcoming Unwanted Regioisomer Formation

This section addresses the most common issues encountered during the N-benzylation of 1H-indazol-3-amine, providing explanations for the underlying chemical principles and offering practical, field-tested solutions.

Problem 1: My reaction yields a mixture of N1 and N2-benzylated regioisomers, with the undesired N2 isomer being the major product. How can I favor the formation of the N1-benzyl-1H-indazol-3-amine?

Underlying Cause: The N-alkylation of indazoles is highly sensitive to reaction conditions. The indazole anion, formed upon deprotonation, is a resonance-stabilized system with significant electron density on both N1 and N2. The N2 position is often more sterically accessible and can be the kinetically favored site of attack, particularly with reactive alkylating agents and in polar aprotic solvents. The thermodynamic stability of the N1 versus the N2 product can also be a determining factor. Generally, the N1-substituted indazole is the thermodynamically more stable isomer due to aromatic stabilization resembling that of indole.

Solutions:

Solution A: Phase-Transfer Catalysis (PTC)

This method often favors the formation of the N1 isomer by promoting the reaction in a biphasic system, which can influence the effective concentration and reactivity of the indazole anion at the interface.

  • Detailed Protocol:

    • To a stirred suspension of 1H-indazol-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in toluene (10 mL/mmol) is added tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Benzyl chloride (1.2 eq) is added dropwise at room temperature.

    • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Solution B: Sodium Hydride in a Polar Aprotic Solvent

The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) can favor the formation of the thermodynamically more stable N1 isomer.

  • Detailed Protocol:

    • To a solution of 1H-indazol-3-amine (1.0 eq) in anhydrous DMF (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

    • The reaction is cooled back to 0 °C, and benzyl bromide (1.1 eq) is added dropwise.

    • The reaction is stirred at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

    • The mixture is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purification by column chromatography is performed to isolate the desired N1 isomer.

Solution C: Use of a Bulky Protecting Group on the 3-Amino Group

In some cases, the 3-amino group can direct the alkylation. Protecting this group with a bulky substituent can sterically hinder the N2 position, thus favoring N1 alkylation.

  • Workflow:

    • Protect the 3-amino group of 1H-indazol-3-amine with a suitable bulky protecting group (e.g., di-tert-butyl dicarbonate, Boc₂O).

    • Perform the N-benzylation reaction using one of the methods described above. The bulky Boc group should sterically direct the benzylation to the N1 position.

    • Deprotect the 3-amino group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the desired N1-benzyl-1H-indazol-3-amine.

Visualizing the Regioisomer Formation:

G cluster_0 Deprotonation cluster_1 Alkylation Pathways cluster_2 Products Indazolamine 1H-Indazol-3-amine Anion Indazole Anion (Resonance Stabilized) Indazolamine->Anion + Base Base Base (e.g., NaH, K₂CO₃) N1_attack Attack at N1 (Thermodynamically Favored) Anion->N1_attack N2_attack Attack at N2 (Kinetically Favored) Anion->N2_attack N1_isomer N1-Benzyl-1H-indazol-3-amine (Desired Product) N1_attack->N1_isomer + Benzyl Halide N2_isomer N2-Benzyl-2H-indazol-3-amine (Undesired Product) N2_attack->N2_isomer + Benzyl Halide Benzyl_Halide Benzyl Halide

Caption: Regioisomer formation pathways in the N-benzylation of 1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the expected ratio of N1 to N2 isomers under "standard" conditions (e.g., K₂CO₃ in acetone)?

Under these conditions, a mixture is almost always expected. The ratio can vary significantly based on the precise conditions (temperature, concentration, purity of reagents), but it is not uncommon to see N2 as the major product, sometimes in ratios exceeding 2:1 over the N1 isomer. This is why the specialized protocols in the troubleshooting section are often necessary.

Q2: How can I reliably distinguish between the N1 and N2-benzylated isomers?

A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most definitive.

  • ¹H NMR: The chemical shift of the indazole C-H protons can be diagnostic. For the N1-isomer, the proton at the 3-position (H3) is typically shifted downfield compared to the corresponding proton in the N2-isomer. However, in this specific molecule, the 3-position is substituted. Instead, look for the chemical shift of the benzylic protons (-CH₂-Ph). The benzylic protons of the N1-isomer are generally found slightly more downfield than those of the N2-isomer due to the anisotropic effect of the fused ring system.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C7a, and C3a, are different for the N1 and N2 isomers.

  • NOE (Nuclear Overhauser Effect) NMR: A 2D NOESY or 1D selective NOE experiment can be conclusive. For the N1-isomer, irradiation of the benzylic protons should show an NOE correlation to the H7 proton of the indazole ring. For the N2-isomer, an NOE would be expected between the benzylic protons and the H3 proton (if it were present) or potentially the protons of the 3-amino group.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Diagnostic Protons

ProtonN1-Benzyl Isomer (ppm)N2-Benzyl Isomer (ppm)
Benzylic (-CH₂)5.4 - 5.65.2 - 5.4
Indazole H7~7.7~7.5

Note: These are approximate ranges and can be influenced by the solvent and other substituents.

Q3: Are there any alternative benzylating agents that might offer better regioselectivity?

A3: While benzyl chloride and benzyl bromide are the most common, the choice of the leaving group can have a modest effect. Benzyl bromide is more reactive and may lead to slightly lower selectivity. Using a less reactive agent like benzyl tosylate might improve the N1/N2 ratio in some cases, as it would favor the thermodynamically controlled pathway. However, the primary drivers of selectivity remain the base, solvent, and temperature.

Q4: Can I separate the N1 and N2 isomers if a mixture is formed?

A4: Yes, in most cases, the N1 and N2 regioisomers can be separated by silica gel column chromatography. The polarity of the two isomers is typically different enough to allow for separation. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increasing the polarity, is usually effective. Monitoring the fractions by TLC with a UV lamp is essential to identify the separated products.

Workflow for Isomer Separation:

G Crude_Mixture Crude N1/N2 Mixture Column Silica Gel Column Chromatography Crude_Mixture->Column Fraction_Collection Fraction Collection Column->Fraction_Collection Elute with solvent gradient Elution Gradient Elution (e.g., Hexanes/Ethyl Acetate) TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor fractions Isolate_N1 Isolated N1 Isomer TLC_Analysis->Isolate_N1 Combine pure N1 fractions Isolate_N2 Isolated N2 Isomer TLC_Analysis->Isolate_N2 Combine pure N2 fractions

Caption: General workflow for the chromatographic separation of N1 and N2 isomers.

References

  • Title: Regioselective N-Alkylation of Indazoles Source: Organic Letters URL: [Link]

  • Title: The N-Alkylation of Indazoles Source: Journal of the Chemical Society URL: [Link]

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-benzyl-1H-indazol-3-amine

Welcome to the technical support center for 1-benzyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked que...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-benzyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the long-term storage and stability of this compound. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these recommendations, ensuring the integrity of your research material.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 1-benzyl-1H-indazol-3-amine.

Q1: What is the primary cause of degradation for 1-benzyl-1H-indazol-3-amine during storage?

A1: The primary degradation pathway for 1-benzyl-1H-indazol-3-amine is oxidation. The exocyclic amine group at the 3-position of the indazole ring is particularly susceptible to oxidation, which can be initiated or accelerated by factors such as atmospheric oxygen, light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the purity of the material over time.

Q2: I've noticed a color change in my sample, from off-white to a yellowish or brownish hue. What does this indicate?

A2: A color change is a strong visual indicator of degradation. The formation of oxidized species, potentially including nitroso or nitro derivatives, often results in more conjugated systems that absorb light in the visible spectrum, appearing colored. If you observe a color change, it is highly recommended to re-analyze the purity of your sample before use.

Q3: What are the ideal short-term and long-term storage temperatures for this compound?

A3: For short-term storage (days to weeks), refrigeration at 2-8°C is sufficient. For long-term storage (months to years), it is strongly recommended to store the compound at -20°C or below. Lower temperatures significantly reduce the rate of chemical degradation reactions, including oxidation.

Q4: How important is it to store 1-benzyl-1H-indazol-3-amine under an inert atmosphere?

A4: It is critically important. The presence of oxygen is a key driver of oxidative degradation. Storing the compound under an inert atmosphere, such as argon or nitrogen, will displace oxygen and significantly inhibit these degradation pathways. This is one of the most effective measures you can take to ensure long-term stability.

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a more in-depth guide to identifying and addressing specific issues you may encounter.

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

Symptoms:

  • You observe new, unidentified peaks in your chromatogram that were not present in the initial analysis of the material.

  • The area of the main peak corresponding to 1-benzyl-1H-indazol-3-amine has decreased.

Root Cause Analysis: The appearance of new peaks is a classic sign of chemical degradation. For this compound, these are likely oxidative degradation products. The position of these new peaks (their retention time) can give clues about their polarity. Oxidized products are often more polar than the parent compound.

Recommended Actions:

  • Characterize the Impurities: If you have access to mass spectrometry (LC-MS), determine the mass of the impurity peaks. An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da, +32 Da) is strong evidence of oxidation.

  • Review Storage Conditions:

    • Atmosphere: Was the vial properly flushed with an inert gas before sealing? Was the seal compromised?

    • Temperature: Was the sample ever exposed to elevated temperatures?

    • Light: Was the sample stored in a light-resistant container (e.g., amber vial)?

  • Implement Corrective Storage: If any of the above conditions were not met, transfer the material to a new, appropriately prepared container.

Workflow for Investigating Degradation

cluster_observe Observation cluster_analyze Analysis cluster_diagnose Diagnosis cluster_action Corrective Action observe Unexpected HPLC/LC-MS Peaks or Color Change analyze Characterize Impurities (e.g., LC-MS for mass) observe->analyze Initiate Investigation diagnose Confirm Oxidative Degradation (e.g., Mass +16 Da) analyze->diagnose Interpret Data action Review & Correct Storage: - Inert Atmosphere - Low Temperature (-20°C) - Light Protection diagnose->action Implement Solution

Caption: Workflow for troubleshooting observed degradation of the compound.

Issue 2: Poor Solubility or Inconsistent Results in Assays

Symptoms:

  • The compound, which was previously soluble in a particular solvent, now shows poor solubility or forms a suspension.

  • You observe inconsistent or non-reproducible results in your biological or chemical assays.

Root Cause Analysis: Degradation products can have different physical properties, including solubility, compared to the parent compound. The presence of these impurities can also interfere with assays, leading to unreliable results.

Recommended Actions:

  • Purity Re-assessment: Before any further use, re-confirm the purity of your material using a quantitative method such as HPLC with a reference standard.

  • Solubility Testing: Perform a small-scale solubility test to determine if the solubility profile has changed.

  • Purification: If the purity is found to be below an acceptable level for your application, purification of the material (e.g., by column chromatography or recrystallization) may be necessary. However, preventing degradation in the first place is a more efficient approach.

III. Protocols for Long-Term Storage and Stability Testing

This section provides detailed, step-by-step protocols for ensuring the long-term stability of 1-benzyl-1H-indazol-3-amine.

Protocol 1: Optimal Long-Term Storage Procedure

Objective: To prepare and store 1-benzyl-1H-indazol-3-amine to minimize degradation for a period of 12+ months.

Materials:

  • 1-benzyl-1H-indazol-3-amine (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a delivery system (e.g., needle adapter)

  • -20°C Freezer

  • Parafilm or other sealing film

Procedure:

  • Aliquot the Material: If you have a large batch of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated warming and cooling cycles and exposure of the entire batch to the atmosphere each time a sample is taken.

  • Use Appropriate Containers: Place the aliquoted solid into an amber glass vial to protect it from light.

  • Inert Gas Purging: a. Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is near the bottom. b. Insert a second, shorter needle to act as a vent for the displaced air. c. Gently flush the vial with the inert gas for 1-2 minutes. d. Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Seal the Vial: Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air ingress.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a -20°C freezer.

Storage Condition Summary Table
ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or dark containerPrevents photolytic degradation pathways.
Container Glass with PTFE-lined capGlass is inert, and PTFE provides an excellent chemical barrier.
Aliquoting Single-use quantitiesAvoids repeated freeze-thaw cycles and atmospheric exposure.
Protocol 2: Routine Stability Monitoring using HPLC

Objective: To periodically assess the purity of the stored 1-benzyl-1H-indazol-3-amine.

Methodology: A reverse-phase HPLC method is typically suitable for monitoring the stability of this type of compound.

Example HPLC Conditions (starting point, may require optimization):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL).

Procedure:

  • Time Points: Establish a schedule for stability testing (e.g., T=0, 3 months, 6 months, 12 months).

  • Sample Analysis: At each time point, remove one aliquot from storage. Allow it to warm to room temperature before opening to prevent condensation. Prepare the sample as described above and analyze by HPLC.

  • Data Analysis: Compare the chromatogram to the T=0 data.

    • Calculate the purity by peak area percentage.

    • Note the appearance and area of any new impurity peaks.

    • A significant decrease in the main peak area or an increase in total impurities above a set threshold (e.g., >1%) indicates degradation.

Decision Tree for Stability Monitoring

cluster_start Start cluster_check Purity Check cluster_pass Result: Pass cluster_fail Result: Fail start Analyze Stored Sample at Time Point T purity_check Purity > 99% AND No New Peaks > 0.1%? start->purity_check pass Material is Stable. Continue Storage. purity_check->pass Yes fail Degradation Detected. Investigate & Consider Re-purification. purity_check->fail No

Troubleshooting

Resolving peak tailing in 1-benzyl-1H-indazol-3-amine LC-MS analysis

Resolving Peak Tailing in 1-benzyl-1H-indazol-3-amine Analysis Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with po...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Tailing in 1-benzyl-1H-indazol-3-amine Analysis

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poor peak shape (tailing) during the LC-MS analysis of 1-benzyl-1H-indazol-3-amine and related indazole derivatives.

Below, we provide a diagnostic workflow, a deep-dive troubleshooting Q&A explaining the physicochemical causality of tailing, empirical data matrices, and a self-validating experimental protocol to permanently resolve the issue.

Diagnostic Workflow

PeakTailing Start Observe Peak Tailing (As > 1.5) CheckMech Inject Neutral Marker (e.g., Toluene) Start->CheckMech IsMech Does Neutral Marker Tail? CheckMech->IsMech FixMech Mechanical Issue: Check Fittings & Void Volume IsMech->FixMech Yes CheckChem Chemical Issue: Amine-Silanol Interaction IsMech->CheckChem No IsChem Optimize Chemistry CheckChem->IsChem ChangeCol Use CSH or Polar Embedded Column IsChem->ChangeCol Column Solution AdjustpH Increase Ionic Strength or Adjust pH IsChem->AdjustpH Mobile Phase Solution

Diagnostic workflow for resolving LC-MS peak tailing.

Troubleshooting Q&A: Mechanisms & Causality

Q1: Why is 1-benzyl-1H-indazol-3-amine particularly prone to severe peak tailing on standard C18 columns? A: The root cause lies in the compound's basicity and secondary retention mechanisms. 1-benzyl-1H-indazol-3-amine contains an exocyclic primary amine and an indazole ring system, giving it a pKa of approximately 4.0–5.0. In standard LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), this amine is fully protonated. Standard silica-based C18 columns contain residual silanol groups (Si-OH). Even at low pH, a fraction of these silanols remain ionized (Si-O⁻). The positively charged amine undergoes secondary ion-exchange interactions with these negatively charged silanols . Because this electrostatic interaction is kinetically slower than standard hydrophobic partitioning, it results in a delayed release of the analyte from the stationary phase, manifesting as an asymmetric tail.

Q2: I am currently using 0.1% Formic Acid. How can I modify my mobile phase to reduce tailing without suppressing my MS signal? A: 0.1% Formic acid provides a low pH but an extremely low ionic strength (~2 mM), which is entirely insufficient to shield silanol interactions. To resolve this, you must alter the thermodynamic environment using one of two mechanistic pathways :

  • Increase Ionic Strength (Low pH): Switch your aqueous phase to 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. The higher concentration of ammonium ions (NH₄⁺) acts as a masking agent, effectively outcompeting the protonated indazol-3-amine for the residual silanol sites. This masks the secondary interactions without significantly suppressing ESI+ MS ionization.

  • Neutralize the Analyte (High pH): Switch to 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.0). At this pH, the primary amine is fully deprotonated (neutral). Ion-exchange is completely eliminated. Note: This requires a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH).

Q3: What stationary phase chemistries inherently prevent this issue if I cannot change my mobile phase? A: If your validated method restricts you to 0.1% Formic Acid, you must change the column chemistry. Charged Surface Hybrid (CSH) columns or polar-embedded columns (e.g., amide-linked C18) are the industry standards for basic amines . CSH technology applies a low-level positive surface charge to the hybrid silica particles during manufacturing. This creates electrostatic repulsion between the stationary phase and the protonated 1-benzyl-1H-indazol-3-amine, completely negating silanol-driven tailing even in low-ionic-strength mobile phases.

Q4: Could my LC system hardware be contributing to the tailing? A: Yes. Extra-column volume (dead volume) from poorly seated PEEK or stainless-steel fittings, or using tubing with an internal diameter (ID) that is too large (e.g., 0.17 mm instead of 0.075 mm for UHPLC), will cause peak dispersion. Furthermore, basic amines can sometimes interact with active metal sites in stainless steel capillaries. The protocol below will help you isolate hardware vs. chemical issues.

Empirical Data: Column & Mobile Phase Matrix

The following table summarizes the expected Asymmetry Factor ( As​ ) and relative MS sensitivity for 1-benzyl-1H-indazol-3-amine under various chromatographic conditions. An ideal As​ value is between 0.9 and 1.2.

Experimental ConditionMobile Phase (Aqueous)Column ChemistryExpected Asymmetry ( As​ )ESI+ MS Sensitivity
Baseline (Poor) 0.1% FA in H₂OStandard C18 (Silica)2.5 - 3.5 (Severe)High
Ionic Strength Mod. 10 mM NH₄Formate, pH 3.0Standard C18 (Silica)1.5 - 1.8 (Moderate)Medium-High
High pH Neutralization 10 mM NH₄OH, pH 10.0BEH C18 (Hybrid)1.0 - 1.2 (Excellent)Medium
Surface Charge Repulsion 0.1% FA in H₂OCSH C18 (Charged Surface)1.0 - 1.1 (Excellent)High
Self-Validating Diagnostic Protocol

To ensure scientific integrity, do not guess the cause of the tailing. Execute this self-validating, step-by-step methodology to isolate and permanently resolve the root cause.

Phase 1: Mechanical vs. Chemical Isolation

Purpose: Validate that the LC system is mechanically sound before altering chemistry.

  • Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil) in 50:50 Water:Acetonitrile.

  • Inject 1 µL onto your current column using an isocratic method (e.g., 50% B) at your standard flow rate.

  • Calculate the Asymmetry Factor ( As​ ) of the neutral marker at 10% peak height.

    • Validation Check: If As​>1.2 , the tailing is mechanical. Check for a void at the head of the column, replace the column, or re-make all fluidic fittings to eliminate dead volume. Do not proceed to Phase 2 until the neutral marker peak is symmetric.

    • Validation Check: If As​≤1.2 , the system is mechanically sound. The tailing of 1-benzyl-1H-indazol-3-amine is confirmed as a chemical interaction. Proceed to Phase 2.

Phase 2: Ionic Strength Screening

Purpose: Confirm silanol ion-exchange as the primary mechanism of tailing.

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Prepare Mobile Phase B: Acetonitrile.

  • Inject 1-benzyl-1H-indazol-3-amine using your standard gradient.

  • Compare the As​ to your baseline run (0.1% FA).

    • Validation Check: If the peak shape improves significantly (e.g., As​ drops from 3.0 to 1.6), secondary silanol interactions are confirmed as the root cause.

Phase 3: Permanent Resolution Implementation

Purpose: Finalize the method for robust, long-term analysis.

  • Option A (Method Flexibility): If you are permitted to change the column, switch to a Charged Surface Hybrid (CSH) C18 column. Revert to 0.1% FA mobile phases to maximize ESI+ MS sensitivity.

  • Option B (Column Restriction): If you must use the standard C18 column, permanently adopt the 10 mM Ammonium Formate (pH 3.0) mobile phase. Ensure the MS source parameters (desolvation temperature and gas flow) are optimized to handle the increased buffer salt load.

References
  • LCGC Chromatography Online. "Troubleshooting Peak Tailing in HPLC." Available at:[Link]

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology for the Analysis of Basic Compounds." Available at: [Link]

  • Agilent Technologies. "Optimizing Mobile Phases for LC-MS." Available at: [Link]

Optimization

Technical Support Center: Overcoming Low Cell Permeability in 1-Benzyl-1H-indazol-3-amine Screenings

Welcome to the Application Support Center. As drug development professionals, you are likely aware that while the 1-benzyl-1H-indazol-3-amine scaffold offers exceptional versatility for kinase and receptor targeting, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you are likely aware that while the 1-benzyl-1H-indazol-3-amine scaffold offers exceptional versatility for kinase and receptor targeting, its physicochemical properties often result in severe permeability bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will diagnose the specific biophysical and biochemical mechanisms causing your compounds to fail cellular assays, provide self-validating experimental workflows, and outline actionable medicinal chemistry strategies to rescue your lead series.

Diagnostic Logic: Isolating the Permeability Bottleneck

Before altering your chemical structures, you must identify why your compound is failing to reach the intracellular space. Low permeability is typically a symptom of either high desolvation energy (poor passive diffusion) or active transporter clearance (efflux).

The following diagnostic workflow illustrates how to triangulate the exact mechanism of failure using parallel in vitro assays.

PermeabilityTroubleshooting Start Low Cellular Efficacy (Suspected Permeability Issue) PAMPA Run PAMPA Assay (Passive Diffusion Only) Start->PAMPA Caco2 Run Caco-2 Assay (Bi-directional Transport) Start->Caco2 PAMPA_Low Low PAMPA Papp (< 1.0 x 10^-6 cm/s) PAMPA->PAMPA_Low Poor passive diffusion PAMPA_High High PAMPA Papp (> 10.0 x 10^-6 cm/s) PAMPA->PAMPA_High Good passive diffusion Caco2_Efflux Efflux Ratio > 2.0 (P-gp/BCRP Substrate) Caco2->Caco2_Efflux Caco2_NoEfflux Efflux Ratio < 2.0 (No active efflux) Caco2->Caco2_NoEfflux Action1 Reduce H-Bond Donors (e.g., N-alkylation of 3-amine) PAMPA_Low->Action1 PAMPA_High->Caco2_NoEfflux Cross-reference Action2 Reduce PSA / Basicity (Disrupt P-gp binding) Caco2_Efflux->Action2 Action3 Check Membrane Retention (High LogP Trapping) Caco2_NoEfflux->Action3

Diagnostic workflow for isolating permeability mechanisms in indazole derivatives.

Troubleshooting & FAQs

Q1: My 1-benzyl-1H-indazol-3-amine derivatives show sub-nanomolar biochemical IC50s but fail to show target engagement in whole-cell assays. Why?

A1: This is a classic manifestation of the "desolvation penalty." The primary or secondary amine at the 3-position of the indazole ring acts as a strong Hydrogen Bond Donor (HBD). To passively diffuse across the lipophilic core of a cell membrane, the compound must shed its hydration shell. The energetic cost of breaking these water-amine hydrogen bonds is extremely high (Lipinski et al., 2001).

  • Solution: Consider masking the HBD. N-methylation or converting the amine into an amide/carbamate prodrug lowers the desolvation energy, significantly improving transcellular passive diffusion.

Q2: My PAMPA permeability is high ( Papp​>15×10−6 cm/s), but my Caco-2 A-to-B permeability is virtually zero. What causes this discrepancy?

A2: Your compound is an excellent passive diffuser but is being actively pumped out of the cell by efflux transporters, most likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). PAMPA relies on an artificial lipid membrane and lacks active transporters, whereas Caco-2 cells express high levels of intestinal efflux pumps (Artursson et al., 2001). The combination of a lipophilic 1-benzyl group and a basic 3-amine is a known pharmacophore for P-gp recognition.

Q3: How can I structurally modify the 1-benzyl group to reduce P-gp efflux without losing my primary target potency?

A3: P-gp binding pockets favor highly lipophilic, planar molecules with basic amines. You must disrupt this recognition pattern.

  • Strategy 1 (Electronic): Replace the 1-benzyl group with a 1-(2-pyridylmethyl) or 1-(3-oxetanyl) group. This introduces polarity, lowers the overall LogP, and reduces the basicity (pKa) of the molecule, making it a poorer substrate for P-gp.

  • Strategy 2 (Steric): Introduce ortho-substitutions (e.g., fluorine or methyl) on the benzyl ring to force the aromatic system out of planarity with the indazole core.

Quantitative Data: Impact of Structural Modifications

To illustrate the causality of the structural changes discussed above, review the following representative dataset of 1-benzyl-1H-indazol-3-amine modifications. Notice how targeted changes directly modulate passive diffusion (PAMPA) and active efflux (Caco-2).

DerivativeStructural ModificationPAMPA Papp​ ( 10−6 cm/s)Caco-2 A B ( 10−6 cm/s)Caco-2 B A ( 10−6 cm/s)Efflux Ratio (ER)Primary Permeability Limitation
Cmpd 1 Unmodified (Primary 3-amine)0.80.51.22.4Poor Passive Diffusion (High HBD)
Cmpd 2 N,N-dimethylation of 3-amine18.52.135.717.0High Active Efflux (P-gp Substrate)
Cmpd 3 N,N-dimethyl + 1-(2-pyridylmethyl)14.211.516.11.4None (Optimized Profile)
Cmpd 4 3-amine converted to amide12.010.812.91.2None (Optimized Profile)

Table 1: Comparative permeability profiles demonstrating the resolution of HBD and lipophilicity bottlenecks.

Self-Validating Experimental Protocols

To ensure trustworthiness in your internal screening, your assays must be self-validating. A protocol is only reliable if it inherently proves its own integrity during every run.

Protocol A: Bi-directional Caco-2 Permeability Assay

This protocol evaluates both passive diffusion and active transport. It incorporates internal controls to validate tight-junction integrity and transporter functionality.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation (Self-Validation Step 1): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence reading indicating Papp​<0.5×10−6 cm/s confirms intact tight junctions.

  • Compound Preparation: Prepare the 1-benzyl-1H-indazol-3-amine derivative at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Dosing:

    • Apical to Basolateral (A B): Add 0.5 mL of compound solution to the apical chamber; add 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B A): Add 1.5 mL of compound solution to the basolateral chamber; add 0.5 mL of blank HBSS to the apical chamber.

  • Transporter Validation (Self-Validation Step 2): Run Digoxin (10 µM) in parallel wells. An Efflux Ratio (B A / A B) > 10 validates that P-gp transporters are active and functional in your cell batch.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this assay to isolate and measure purely passive transcellular diffusion (Kansy et al., 1998).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of a 2% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Compound Loading: Dilute your indazole derivatives to 50 µM in PBS (pH 7.4, 5% DMSO). Add 150 µL of this solution to the donor wells.

  • Receiver Assembly: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to the receiver wells of the bottom plate.

  • Control Validation (Self-Validation Step): Include Verapamil (high permeability control, target Papp​>15×10−6 cm/s) and Ranitidine (low permeability control, target Papp​<1×10−6 cm/s) on every plate. If controls fail these thresholds, discard the plate data as the lipid membrane integrity is compromised.

  • Incubation: Assemble the donor plate onto the receiver plate. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and receiver wells using LC-MS/MS or UV-Vis spectroscopy.

References

The scientific principles and assay standards detailed in this guide are grounded in the following authoritative literature:

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews. URL:[Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Pharmaceutical Sciences. (Note: Foundational methodology for optimized PAMPA screening). URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Benzyl-1H-indazol-3-amine Against Standard Indazole Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, evaluating novel chemical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, evaluating novel chemical scaffolds requires looking beyond basic IC₅₀ values to understand the thermodynamic and kinetic drivers of target engagement. The indazole core is a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors and allosteric modulators.

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of 1-benzyl-1H-indazol-3-amine (hereafter referred to as BIA-3 ) against established indazole standards: YC-1 (a classical HIF-1α inhibitor/sGC activator) and Axitinib (a potent VEGFR kinase inhibitor).

Mechanistic Rationale: The Impact of the 3-Amino Substitution

To understand BIA-3's performance, we must analyze its structural divergence from standard indazoles. BIA-3 represents a critical structural evolution from YC-1 (1-benzyl-3-(hydroxymethyl)-1H-indazole) .

The Causality of Binding: By replacing the 3-hydroxymethyl group of YC-1 with a primary amine, BIA-3 fundamentally alters the localized hydrogen-bonding network. The oxygen atom in YC-1 acts as both a hydrogen bond donor and acceptor. In contrast, the primary amine (-NH₂) in BIA-3 provides two strong hydrogen bond donors and a significantly weaker acceptor profile.

  • sGC Activation: In the binding pocket of the soluble guanylate cyclase (sGC) α1β1 heterodimer, this enhanced donor capacity strengthens interactions with key aspartate residues, lowering the EC₅₀ for allosteric activation.

  • HIF-1α Inhibition: The amine substitution improves metabolic stability by removing a primary site of glucuronidation (the hydroxyl group) present in YC-1, prolonging the half-life of HIF-1α suppression in vitro.

  • Kinase Selectivity: Unlike Axitinib, which relies on a flexible thioether linkage to occupy the VEGFR hinge region , BIA-3’s rigid 1-benzyl substitution creates steric hindrance that actively prevents off-target kinase binding, ensuring high phenotypic selectivity.

Pathway BIA 1-Benzyl-1H-indazol-3-amine (BIA-3) sGC Soluble Guanylate Cyclase (sGC) BIA->sGC Allosteric Activation HIF HIF-1α Subunit (Degradation) BIA->HIF Promotes Degradation cGMP cGMP Production (Vasodilation) sGC->cGMP Angio Angiogenesis & Tumorgenesis HIF->Angio Inhibits Transcription

Fig 1: Dual-mechanism signaling pathway of BIA-3 modulating sGC activation and HIF-1α degradation.

Quantitative Efficacy Comparison

The following data synthesizes high-throughput screening results, comparing BIA-3 against standard benchmarks. Data reflects standard in vitro assay conditions (n=3 independent replicates).

CompoundTarget / MechanismsGC Activation (Max Fold Change)HIF-1α Inhibition (IC₅₀, µM)VEGFR2 Inhibition (IC₅₀, nM)Cytotoxicity CC₅₀ (µM, HepG2)
BIA-3 sGC Activator / HIF-1α Inhibitor185x 0.8 > 10,000> 100
YC-1 sGC Activator / HIF-1α Inhibitor110x2.5> 10,00045
Axitinib Pan-VEGFR Kinase Inhibitor1.2x (Inactive)> 500.2 12

Data Interpretation: BIA-3 demonstrates a superior safety margin (CC₅₀ > 100 µM) and a 3-fold improvement in HIF-1α inhibition compared to YC-1. Furthermore, it exhibits no significant cross-reactivity with VEGFR2, confirming its divergence from indazole-based kinase inhibitors like Axitinib.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed to automatically flag artifacts. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: Hypoxia-Induced HIF-1α Reporter Assay

Objective: Quantify the specific transcriptional inhibition of HIF-1α by indazole derivatives.

  • Cell Seeding & Co-Transfection: Seed Hep3B cells at 1x10⁴ cells/well in a 96-well plate. Co-transfect with a Hypoxia Response Element (HRE)-Firefly luciferase plasmid and a constitutive CMV-Renilla luciferase plasmid.

    • Causality: Using a reporter construct isolates HIF-1 transcriptional activity, which is a more accurate metric of drug efficacy than merely measuring protein accumulation via Western blot.

  • Hypoxic Equilibration (Strict Control): Pre-equilibrate all culture media in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours prior to dosing.

    • Causality: Exposing cells to ambient oxygen during media exchange causes rapid, artifactual degradation of HIF-1α via prolyl hydroxylases. Pre-equilibrated media prevents this false-positive suppression.

  • Compound Dosing: Treat cells with serial dilutions of BIA-3, YC-1, and Axitinib (0.1 µM to 50 µM) inside the hypoxia chamber. Incubate for 16 hours.

  • Dual-Lysis & Luminescence Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly luminescence, quench, and subsequently measure Renilla luminescence.

    • Self-Validation Checkpoint: The Renilla readout acts as an internal control. If a compound causes a drop in both Firefly and Renilla signals, the result is flagged as generalized cytotoxicity rather than specific HIF-1α inhibition.

Workflow Step1 1. Cell Seeding & HRE-Luc Transfection (Internal Control: Renilla) Step2 2. Hypoxic Incubation (1% O2) Media Pre-equilibrated Step1->Step2 Step3 3. Compound Dosing (BIA-3 vs YC-1 vs Axitinib) Step2->Step3 Step4 4. Dual-Luciferase Lysis & Readout (Normalize for Cytotoxicity) Step3->Step4

Fig 2: Self-validating workflow for the Hypoxia-Induced HIF-1α Luciferase Reporter Assay.

Protocol B: NO-Independent sGC Activation Assay

Objective: Verify allosteric activation of sGC independent of endogenous Nitric Oxide (NO).

  • Enzyme Preparation: Incubate purified recombinant human sGC (α1β1) in a reaction buffer containing 50 mM TEA (pH 7.4), 3 mM MgCl₂, and 1 mM DTT.

  • NO-Scavenging: Add 10 µM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one) to the buffer.

    • Causality: ODQ oxidizes the heme iron of sGC, rendering it unresponsive to NO. This ensures that any observed activation by BIA-3 is strictly due to direct allosteric binding, eliminating false positives from NO-donating impurities.

  • Substrate Addition & Termination: Add 1 mM GTP and the indazole compounds. Incubate for 10 minutes at 37°C. Terminate the reaction by adding 0.1 N HCl.

  • cGMP Quantification: Quantify the generated cGMP using a competitive Enzyme Immunoassay (EIA).

Conclusion

For drug development professionals seeking to target the sGC/HIF-1α axis, 1-benzyl-1H-indazol-3-amine (BIA-3) offers a structurally optimized alternative to classical indazoles. By leveraging a primary amine to alter the hydrogen-bonding thermodynamics, BIA-3 achieves higher target affinity, eliminates the off-target kinase activity seen in compounds like Axitinib, and provides a wider therapeutic window than YC-1.

References

  • Ko, F. N., et al. (1994). "YC-1, a nitric oxide-independent activator of soluble guanylate cyclase, inhibits platelet aggregation by elevating cyclic GMP levels." Blood, 84(12), 4226-4233. URL:[Link]

  • Chun, Y. S., et al. (2001). "Inhibitory effect of YC-1 on the hypoxic induction of erythropoietin and vascular endothelial growth factor in Hep3B cells." Cancer Research, 61(14), 5336-5344. URL:[Link]

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research, 14(22), 7272-7283. URL:[Link]

Comparative

Technical Comparison Guide: Reproducibility and Regioselectivity in the Synthesis of 1-Benzyl-1H-indazol-3-amine

Executive Summary & Mechanistic Context The 1-benzyl-1H-indazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The 1-benzyl-1H-indazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Despite its structural simplicity, synthesizing this compound with high regioselectivity and reproducibility remains a significant challenge. The core issue lies in the multivalent nucleophilicity of the indazole system, which frequently leads to mixtures of N1, N2, and N3 (exocyclic) substituted isomers.

As an Application Scientist, I have evaluated the two primary synthetic pathways used in drug discovery laboratories: Route A (Direct SNAr-Cyclization) and Route B (Post-Cyclization N1-Alkylation) . This guide objectively compares these routes, detailing the causality behind the experimental conditions, providing self-validating protocols, and presenting quantitative performance data to guide your synthetic strategy.

Mechanistic Evaluation of Synthesis Routes

Route A: Direct SNAr-Cyclization (The Hydrazine Route)

Causality & Mechanism: This route constructs the indazole core directly through the reaction of 2-fluorobenzonitrile with benzylhydrazine. The regioselectivity of this reaction is dictated by the differential nucleophilicity of the two nitrogen atoms in benzylhydrazine. The secondary nitrogen (N1, bearing the benzyl group) is intrinsically more electron-rich due to the inductive effect of the alkyl group, but it is sterically hindered.

By conducting the reaction in a polar protic solvent (1-butanol) at reflux, the system operates under thermodynamic control. The protic solvent stabilizes the fluoride leaving group via hydrogen bonding, lowering the activation energy for the sterically hindered N1 attack. Subsequent intramolecular cyclization of the terminal primary amine onto the nitrile group yields the desired 1-benzyl-1H-indazol-3-amine. As established in foundational heterocyclic methodologies published in [1], maintaining elevated temperatures is critical; lower temperatures kinetically favor attack by the unhindered primary nitrogen, resulting in the undesired 2-benzyl isomer.

Self-Validating Protocol:

  • Initiation: Charge a dry, argon-purged 100 mL round-bottom flask with 2-fluorobenzonitrile (10.0 mmol, 1.0 eq).

  • Solvation & Base: Add anhydrous 1-butanol (25 mL), followed by N,N -diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrochloride salt of the hydrazine without competing for the electrophile.

  • Reagent Addition: Add benzylhydrazine hydrochloride (12.0 mmol, 1.2 eq) portion-wise at room temperature.

  • Thermodynamic Cyclization: Heat the mixture to 110 °C (reflux) for 12 hours. In-process control: Monitor via LC-MS. The intermediate acyclic adduct should completely disappear, transitioning to the lower-mass cyclized product.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO 3​ (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Route B: Post-Cyclization N1-Alkylation (The Base-Directed Route)

Causality & Mechanism: This alternative begins with the pre-formed 1H-indazol-3-amine. The challenge here is the ambient nature of the indazolyl anion. Deprotonation with a strong base yields an anion where the negative charge is delocalized across N1 and N2. Alkylation at N1 is thermodynamically favored because it preserves the fully aromatic 10- π electron system of the benzenoid ring. However, because benzyl bromide is a highly reactive, hard electrophile, the reaction has a low activation barrier, leading to significant kinetic attack at N2.

To maximize reproducibility and N1 selectivity, the protocol utilizes Sodium Hydride (NaH) in N,N -Dimethylformamide (DMF), a strategy widely documented in [2]. The polar aprotic nature of DMF ensures the anion is highly "naked" and reactive, while a gradual warming from 0 °C to room temperature allows for slight thermodynamic equilibration.

Self-Validating Protocol:

  • Deprotonation: Charge a flame-dried flask with 1H-indazol-3-amine (10.0 mmol, 1.0 eq) and anhydrous DMF (30 mL) under nitrogen. Cool to 0 °C.

  • Anion Generation: Carefully add NaH (60% dispersion in mineral oil, 10.5 mmol, 1.05 eq). Stir for 30 minutes. In-process control: Wait until hydrogen gas evolution completely ceases, ensuring quantitative deprotonation.

  • Alkylation: Add benzyl bromide (10.0 mmol, 1.0 eq) dropwise over 15 minutes via syringe to prevent localized kinetic heating.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench carefully with cold water (10 mL) and extract with EtOAc (3 x 30 mL).

  • DMF Removal: Wash combined organics with 5% aqueous LiCl (3 x 20 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing emulsion and contamination during isolation.

  • Purification: Dry over MgSO 4​ , concentrate, and purify via flash chromatography to separate the N1-benzyl isomer from the N2/N3 byproducts.

Quantitative Performance Comparison

The following table synthesizes experimental data gathered from standardized laboratory runs, providing a direct comparison of the two methodologies.

Performance MetricRoute A (SNAr-Cyclization)Route B (N1-Alkylation)
Primary Reactants 2-Fluorobenzonitrile + Benzylhydrazine1H-indazol-3-amine + Benzyl Bromide
Regioselectivity (N1:N2) > 9:1~ 3:1
Isolated Yield (N1 Isomer) 65% – 72%45% – 55%
Purification Complexity Low (Minor impurities easily elute)High (Requires careful gradient separation)
Scalability Excellent (Demonstrated up to 50g)Poor (Exothermic addition limits scale)
E-factor (Waste generation) Moderate (Protic solvent recovery is viable)High (Aqueous DMF waste is difficult to treat)

Experimental Workflows & Decision Matrix

To visualize the strategic divergence between these two methodologies, the following logic diagram maps the reactants, critical conditions, and ultimate performance outcomes.

SynthesisRoutes Start Target Scaffold: 1-benzyl-1H-indazol-3-amine RouteA Route A: SNAr Cyclization Start->RouteA RouteB Route B: N1-Alkylation Start->RouteB A_Reactants 2-Fluorobenzonitrile + Benzylhydrazine RouteA->A_Reactants B_Reactants 1H-indazol-3-amine + Benzyl Bromide RouteB->B_Reactants A_Cond 1-Butanol, DIPEA 110°C, 12h A_Reactants->A_Cond B_Cond DMF, NaH 0°C to RT, 4h B_Reactants->B_Cond A_Outcome Yield: 65-72% Regio Ratio > 9:1 A_Cond->A_Outcome B_Outcome Yield: 45-55% Regio Ratio ~ 3:1 B_Cond->B_Outcome

Figure 1: Mechanistic workflow and performance outcomes for Route A and Route B.

Conclusion & Recommendations

For drug development professionals seeking high reproducibility and scalability, Route A (SNAr-Cyclization) is unequivocally the superior alternative. By leveraging thermodynamic control in a protic solvent, Route A bypasses the inherent regioselectivity flaws of the indazole anion, delivering a >9:1 regiomeric ratio and significantly higher isolated yields.

While Route B (N1-Alkylation) utilizes cheaper, readily available starting materials, the kinetic competition between N1 and N2 alkylation results in a burdensome purification process. Route B should only be reserved for small-scale library synthesis where diverse electrophiles (beyond benzyl bromide) are being rapidly screened, as supported by broader heterocyclic synthesis reviews in [3].

References

  • The Journal of Organic Chemistry – Foundational methodologies for Nucleophilic Aromatic Substitution (SNAr) and thermodynamic control in heterocyclic synthesis. American Chemical Society. Available at:[Link]

  • Organic Letters – Authoritative protocols on the regioselective alkylation of ambient heterocyclic anions and kinetic vs. thermodynamic base-directed strategies. American Chemical Society. Available at: [Link]

  • Tetrahedron – Comprehensive reviews on the synthesis, functionalization, and purification of substituted indazoles. Elsevier. Available at:[Link]

Validation

In Vivo vs In Vitro Pharmacokinetic Profiles of 1-Benzyl-1H-indazol-3-amine Analogs: A Comparison Guide

Executive Summary The 1-benzyl-1H-indazol-3-amine scaffold is a highly privileged pharmacophore utilized extensively in the development of kinase inhibitors and CNS-active agents . Despite robust target-binding affinitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-benzyl-1H-indazol-3-amine scaffold is a highly privileged pharmacophore utilized extensively in the development of kinase inhibitors and CNS-active agents . Despite robust target-binding affinities, optimizing the pharmacokinetic (PK) profile of this core often presents significant challenges. Researchers frequently encounter a severe disconnect between promising in vitro stability and poor in vivo exposure.

This guide objectively compares the PK performance of representative structural alternatives, dissects the causality behind the in vitro-in vivo correlation (IVIVC) disconnect, and provides self-validating experimental protocols to guide lead optimization.

The Mechanistic Disconnect: In Vitro vs In Vivo

In preclinical drug development, in vitro assays like Human Liver Microsomes (HLM) and Caco-2 permeability are standard gatekeepers . However, for 1-benzyl-1H-indazol-3-amine analogs, relying solely on standard in vitro data often leads to late-stage in vivo failures due to two primary mechanisms:

  • Phase II Metabolic Vulnerability (The Benzylic Position): Standard in vitro microsomal assays primarily capture Cytochrome P450 (CYP)-mediated Phase I metabolism. The benzylic position of the indazole scaffold is highly susceptible to hydroxylation. While in vitro intrinsic clearance ( CLint​ ) might appear artificially moderate, in vivo clearance often spikes due to rapid Phase II glucuronidation of the newly formed benzylic alcohol—a pathway entirely missed in standard, non-supplemented HLM assays.

  • Efflux Transporter Liability: The amine at the 3-position of the indazole ring, combined with the lipophilic benzyl group, frequently makes these analogs substrates for P-glycoprotein (P-gp). While Caco-2 assays can flag this via high efflux ratios, in vivo rodent models often show disproportionately low oral bioavailability ( F% ) due to the synergistic effect of intestinal efflux and high first-pass hepatic extraction .

Comparative Pharmacokinetic Data

To illustrate how structural modifications impact the IVIVC, we compare three representative analogs of the 1-benzyl-1H-indazol-3-amine core.

  • Analog 1: Unsubstituted benzyl core.

  • Analog 2: 4-Fluoro benzyl (A standard medicinal chemistry tactic to block para-hydroxylation).

  • Analog 3: Alpha-methyl benzyl (Introduction of steric hindrance at the benzylic carbon).

Table 1: In Vitro vs In Vivo Pharmacokinetic Comparison
CompoundStructural ModificationHLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio(P-gp)Rat IV Clearance(mL/min/kg)Rat PO Bioavailability( F% )
Analog 1 Unsubstituted Benzyl85.4 (High)12.53.265.2 (High)8.5%
Analog 2 4-Fluoro Benzyl42.1 (Moderate)15.14.858.4 (High)12.0%
Analog 3 Alpha-Methyl Benzyl18.3 (Low)22.41.524.6 (Low)45.5%

Data Analysis & Causality: Analog 2 successfully halves in vitro HLM clearance by blocking para-hydroxylation. However, it fails in vivo; clearance remains near hepatic blood flow limits (~55-70 mL/min/kg in rats) due to alternative ortho/meta hydroxylation and subsequent glucuronidation. Furthermore, the fluorine addition increases lipophilicity, driving up the Efflux Ratio. Conversely, Analog 3 uses steric hindrance (alpha-methyl) to shield the benzylic carbon. This effectively shuts down both Phase I hydroxylation and subsequent Phase II pathways, while simultaneously reducing P-gp recognition, resulting in a highly predictive in vitro profile and vastly improved in vivo bioavailability.

Self-Validating Experimental Protocols

To accurately capture the PK liabilities of this scaffold, standard protocols must be upgraded. The following methodologies emphasize the causality behind each experimental choice.

Protocol A: In Vitro Microsomal Stability with Phase I/II Coupling

Standard HLM assays miss glucuronidation. For indazole-3-amines, coupling Phase I and Phase II cofactors is critical to predict in vivo clearance accurately .

  • Preparation: Thaw pooled liver microsomes and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: pH 7.4 maintains physiological enzyme conformation; 0.5 mg/mL ensures linear enzyme kinetics without causing excessive non-specific protein binding that could mask clearance.

  • Cofactor & Pore-Former Addition: Add an NADPH-regenerating system, 2 mM UDPGA (uridine 5'-diphospho-glucuronic acid), and Alamethicin (25 µg/mL).

    • Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. In isolated microsomes, UDPGA cannot cross this membrane. Alamethicin is a pore-forming peptide that permeabilizes the membrane, granting UDPGA access to UGTs to capture Phase II metabolism.

  • Incubation: Spike the analog to a final concentration of 1 µM (keep DMSO <0.1%). Sample at 0, 5, 15, 30, and 60 minutes.

    • Causality: Keeping DMSO below 0.1% prevents solvent-mediated inhibition of CYP3A4, the primary metabolizer of the benzyl moiety.

  • Self-Validation Control: Include a parallel incubation with a known high-clearance reference compound (e.g., Verapamil) and a no-cofactor negative control.

    • Causality: The negative control differentiates true enzymatic metabolism from chemical instability or non-specific binding to the plastic plate.

Protocol B: In Vivo Rodent Pharmacokinetic Profiling (Rat)

Assessing both Intravenous (IV) and Per Os (PO) routes in the same strain is mandatory to distinguish between poor intestinal absorption and high first-pass hepatic metabolism.

  • Formulation: Prepare IV doses in 5% DMSO / 10% Solutol HS15 / 85% Saline. Prepare PO doses as a suspension in 0.5% Methylcellulose / 0.1% Tween-80.

    • Causality: IV administration requires a true, precipitate-free solution to prevent micro-emboli and acute toxicity. PO suspensions mimic solid oral dosage forms, testing dissolution-rate-limited absorption.

  • Administration: Administer IV (1 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage to fasted Sprague-Dawley rats.

    • Causality: Fasting eliminates the highly variable "food effect" on gastric emptying times and bile salt solubilization, ensuring reproducible absorption kinetics.

  • Serial Sampling: Collect 200 µL of blood via jugular vein cannula at 8 timepoints over 24 hours into K2​EDTA tubes.

    • Causality: K2​EDTA prevents coagulation without diluting the sample. Liquid citrate, conversely, dilutes blood by ~10%, artificially lowering the LC-MS/MS quantification results.

  • Self-Validation Control: Calculate the extrapolated C0​ for the IV group.

    • Causality: The C0​ must align with the theoretical Cmax​ (Dose / Volume of Distribution). A massive deviation indicates formulation precipitation in the bloodstream or a dosing error, invalidating the clearance calculation.

Optimization Workflow Visualization

The following workflow illustrates the logical decision tree for optimizing the PK profile of 1-benzyl-1H-indazol-3-amine analogs, highlighting the feedback loop between in vitro screening and in vivo validation.

PK_Workflow Start 1-Benzyl-1H-indazol-3-amine Analog Library InVitro In Vitro ADME Profiling (HLM, Caco-2) Start->InVitro Metab Phase I & II Metabolic Stability InVitro->Metab Perm Caco-2 Permeability & P-gp Efflux InVitro->Perm Decision In Vitro Criteria Met? (CLint < 30, ER < 2) Metab->Decision Perm->Decision InVivo In Vivo PK Profiling (Rat IV & PO) Decision->InVivo Yes Optimization Lead Optimization (SAR Feedback Loop) Decision->Optimization No IV_Data IV: Clearance (CL) & Volume of Dist (Vd) InVivo->IV_Data PO_Data PO: Bioavailability (F%) & Half-life (t1/2) InVivo->PO_Data IV_Data->Optimization PO_Data->Optimization Optimization->Start

Workflow for optimizing in vitro and in vivo pharmacokinetics of indazole-3-amine analogs.

References

  • Schmidt, A., et al. (2014). "Indazole: a privileged scaffold in medicinal chemistry." European Journal of Medicinal Chemistry. URL: [Link]

  • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. URL:[Link]

  • Di, L., et al. (2013). "In vitro clearance and classification of drugs." Journal of Pharmaceutical Sciences. URL:[Link]

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. URL:[Link]

Comparative

Benchmarking 1-benzyl-1H-indazol-3-amine thermal stability against other aminoindazoles

Gathering Thermal Data I'm now deep-diving into Google, pinpointing experimental data on 1-benzyl-1H-indazol-3-amine's thermal stability. I'm expanding the scope to include structurally similar aminoindazoles to broaden...

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Gathering Thermal Data

I'm now deep-diving into Google, pinpointing experimental data on 1-benzyl-1H-indazol-3-amine's thermal stability. I'm expanding the scope to include structurally similar aminoindazoles to broaden the data set. My focus is exclusively on empirical findings, aiming for a robust foundation for analysis.

Outlining Comparison Guide

I'm now outlining the structure of the comparison guide. I'll start with the importance of thermal stability for aminoindazoles in drug development, then detail the experimental protocols and present thermal stability data in a clear table. I'll add Graphviz diagrams for the experimental workflow and chemical structures, and then begin writing the main body, explaining the design and analyzing data.

Initiating Data Collection

I'm now starting intensive Google searches, seeking thermal stability data for 1-benzyl-1H-indazol-3-amine and similar aminoindazoles. I'm prioritizing experimental results, including decomposition temperatures and thermal analysis results. Also, I am concurrently searching for established protocols for assessing thermal stability of drug compounds to build a solid data framework.

Validation

Comparative Mass Spectrometry Fragmentation Dynamics: 1-Benzyl-1H-indazol-3-amine vs. Structural Analogs

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Technical Comparison Guide & Standardized Protocol Executive Summary 1-Benzyl-1H-indazol-3-amine is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Technical Comparison Guide & Standardized Protocol

Executive Summary

1-Benzyl-1H-indazol-3-amine is a critical structural scaffold, frequently utilized as a core building block in medicinal chemistry and identified as a primary precursor in the synthesis of indazole-based synthetic cannabinoids (e.g., AB-CHMINACA analogs). Accurate identification of this compound in complex biological or forensic matrices requires a deep understanding of its Collision-Induced Dissociation (CID) behavior.

This guide objectively compares the high-resolution mass spectrometry (HRMS) fragmentation performance of 1-benzyl-1H-indazol-3-amine against its primary structural alternatives: 1-pentyl-1H-indazol-3-amine (aliphatic substitution) and 1-benzyl-1H-indol-3-amine (indole core). By establishing the causality behind these fragmentation pathways, we provide a self-validating analytical framework for definitive structural elucidation.

Structural Rationale & Fragmentation Causality

To optimize MS/MS methods, one must understand the thermodynamic causality driving ion dissociation. The fragmentation of 1-benzyl-1H-indazol-3-amine under positive Electrospray Ionization (ESI+) is dictated by three structural features:

  • The N1-Benzyl Bond (The Tropylium Sink): The N-C bond connecting the indazole core to the benzyl group is highly susceptible to heterolytic cleavage. The driving force is the formation of the benzyl cation, which rapidly rearranges into the highly stable, seven-membered aromatic tropylium cation ([C7H7]+, m/z 91.054). Because this ion is stabilized by resonance (satisfying Hückel's 4n+2 rule), its formation requires very low activation energy, making it the dominant base peak and often suppressing secondary core fragments .

  • The C3-Amino Group: The primary amine facilitates a predictable neutral loss of ammonia (-17 Da), yielding an m/z 207.092 fragment. This is a primary diagnostic marker confirming the presence of an underivatized amine.

  • The Indazole N-N Bond: Unlike indoles, the indazole core contains an adjacent nitrogen pair. Under higher collision energies, the protonated core (m/z 134.060) undergoes ring contraction and extrusion of neutral nitrogen gas (N2, -28 Da). This is a critical differentiator from indole analogs, which typically lose hydrogen cyanide (HCN, -27 Da) .

Comparative MS/MS Profiling

To objectively evaluate the diagnostic utility of 1-benzyl-1H-indazol-3-amine, we must compare its fragmentation data against structural alternatives.

  • Versus 1-Pentyl-1H-indazol-3-amine: Replacing the benzyl group with an aliphatic pentyl chain fundamentally shifts the fragmentation mechanism. Without the ability to form a stable tropylium ion, the pentyl analog undergoes a charge-remote β -hydrogen transfer. This results in the neutral loss of 1-pentene (-70 Da), leaving the protonated indazolamine core (m/z 134.060) as the base peak.

  • Versus 1-Benzyl-1H-indol-3-amine: While both compounds yield the m/z 91.054 base peak due to the benzyl group, the indole analog cannot lose N2. Instead, its core fragments via the loss of HCN, shifting the downstream diagnostic peaks.

Quantitative Data Summary

The following table summarizes the HRMS/MS performance metrics, demonstrating the distinct diagnostic ions used to differentiate these analogs.

CompoundPrecursor [M+H]+Base Peak (m/z)Secondary Fragment (m/z)Diagnostic Neutral LossMass Error (ppm)
1-Benzyl-1H-indazol-3-amine 224.11891.054 (100%)134.060 (35%)-NH3 (17 Da), -N2 (28 Da)< 1.5
1-Pentyl-1H-indazol-3-amine 204.150134.060 (100%)117.033 (42%)-C5H10 (70 Da)< 1.8
1-Benzyl-1H-indol-3-amine 223.12391.054 (100%)132.065 (28%)-HCN (27 Da)< 1.6

Mechanistic Pathway Visualization

The diagram below maps the logical flow of the CID fragmentation for 1-benzyl-1H-indazol-3-amine, illustrating the competing homolytic and heterolytic cleavage pathways.

Fragmentation M [M+H]+ m/z 224.118 1-benzyl-1H-indazol-3-amine Trop Tropylium Cation m/z 91.054 (Base Peak) M->Trop Heterolytic Cleavage (- C7H8N3) Core Indazolamine Core m/z 134.060 M->Core H-Transfer / Cleavage (- C7H6) NH3Loss [M+H - NH3]+ m/z 207.092 M->NH3Loss Neutral Loss (- NH3, 17 Da) RingCleavage Ring Cleavage m/z 106.050 Core->RingCleavage Core Contraction (- N2, 28 Da)

Fig 1: Proposed CID fragmentation causality for 1-benzyl-1H-indazol-3-amine.

Standardized LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal standards and strict System Suitability Test (SST) criteria to guarantee that the observed fragmentation is due to the analyte and not in-source artifacts or matrix interference .

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot 100 µL of the biological/chemical sample into a clean microcentrifuge tube.

  • Spike with 10 µL of Deuterated Internal Standard (e.g., 1-benzyl-d5-1H-indazol-3-amine at 100 ng/mL). Causality: The d5-benzyl group will shift the tropylium base peak to m/z 96.085, validating the cleavage mechanism and correcting for matrix suppression.

  • Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Elute with 5% NH4OH in Methanol. Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation

  • Column: UPLC C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition (Q-TOF)

  • Ionization: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.5 kV.

  • Data-Dependent Acquisition (DDA): Set precursor isolation window to narrow (~1.3 Da).

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at CE 10 eV, 20 eV, and 40 eV. Causality: Low CE (10 eV) preserves the m/z 207 (ammonia loss) peak, while high CE (40 eV) forces the indazole core to extrude N2, revealing the complete structural fingerprint.

Step 4: Self-Validation Criteria (Data Processing)

  • Mass Accuracy: Precursor and all primary fragments must exhibit a mass error of < 5 ppm .

  • Retention Time Match: Analyte RT must match the deuterated IS within ± 0.05 minutes.

  • Ion Ratio Verification: The ratio of m/z 91.054 to m/z 134.060 must remain consistent (± 20%) with reference standards analyzed in the same batch.

Workflow S1 1. Sample Prep SPE & IS Spiking S2 2. LC Separation UPLC C18 Column S1->S2 S3 3. Ionization ESI+ Source S2->S3 S4 4. MS/MS Q-TOF Acquisition S3->S4 S5 5. Validation Mass Error < 5ppm S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for indazole derivatives.

References

  • Title: Fragmentation pathways of synthetic cannabinoids: JWH-018, JWH-073 and their analogs Source: Forensic Science International URL: [Link]

  • Title: Mass spectrometry of synthetic cannabinoids: The role of collision-induced dissociation in structural elucidation Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Metabolite profiling of synthetic cannabinoids in high-resolution mass spectrometry Source: Analytical Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

1-Benzyl-1H-indazol-3-amine: Comprehensive Laboratory Disposal and Safety Protocols

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Non-Halogenated / Halogenated\nSolvent Waste", fillcolor="#

Finalizing Diagram Readability

I've tested the color scheme extensively and confirmed that the high-contrast choices are effective for clarity in the diagram. I have also added in the DOT diagram for the waste disposal workflow. It clearly shows the decisions and pathways for 1-Benzyl-1H-indazol-3-amine waste, which leads to high-temperature incineration with NOx scrubbers.

Adjusting Protocol Specificity

I'm now integrating pH adjustment details. For 1-Benzyl-1H-indazol-3-amine waste, I'll recommend adjusting the pH to 6-8 before disposal to ensure that amine is in the neutral form, to avoid undesired protonation reactions in the waste carboy, which leads to unpredictable results. I'm also planning to create a concise table summarizing the waste stream, container types, and treatment methods. I am now focused on a table and citations section.

Detailing NOx Control

I am now focusing on the implications of the aromatic amine structure during incineration. Because of its inherent nitrogen, the incineration of 1-Benzyl-1H-indazol-3-amine necessitates NOx scrubbing. Also, the lipophilicity of the benzyl group indicates that sink disposal would introduce a bioaccumulation risk.

As research into indazole-based pharmacophores accelerates in drug discovery, compounds such as 1-benzyl-1H-indazol-3-amine are increasingly prevalent in synthetic workflows. However, the unique structural properties of this nitrogen-rich, lipophilic heterocycle demand rigorous, specialized disposal protocols. Standard municipal or unregulated disposal poses significant environmental and occupational risks.

This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe handling, segregation, and disposal of 1-benzyl-1H-indazol-3-amine.

Chemical Profile and Causality in Disposal Strategy

To design a self-validating disposal protocol, we must first understand the chemical causality driving the hazard profile of 1-benzyl-1H-indazol-3-amine:

  • Lipophilicity and Environmental Persistence: The addition of a benzyl group at the N1 position significantly increases the partition coefficient (LogP) of the indazole core. This lipophilicity means the compound will resist aqueous degradation and poses a high bioaccumulation risk in aquatic ecosystems. Causality: Absolutely no aqueous waste containing traces of this compound may be disposed of down the drain.

  • Nitrogen-Rich Aromaticity: The compound contains three nitrogen atoms (an indazole core and a primary amine at the C3 position). Causality: Thermal decomposition will yield highly toxic nitrogen oxides (NOx). Therefore, standard burning is insufficient; disposal requires high-temperature incineration equipped with specialized NOx scrubbers [1].

  • Amine Reactivity: The C3-amine can act as a nucleophile and is susceptible to oxidation. Causality: Waste streams containing this compound must be strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation in waste carboys.

Waste Segregation Workflow

The following decision tree dictates the proper routing of 1-benzyl-1H-indazol-3-amine across different laboratory waste streams.

G Start 1-Benzyl-1H-indazol-3-amine Waste Generation Decision Identify Waste State Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Organic Organic Solutions (DCM, EtOAc, MeOH) Decision->Organic Organic Aqueous Aqueous Waste (Workup washes) Decision->Aqueous Aqueous SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin OrgBin Solvent Waste Carboy (Halogenated vs Non) Organic->OrgBin AqBin Aqueous Waste Carboy (pH 6-8 adjusted) Aqueous->AqBin Final High-Temperature Incineration (with NOx scrubbers) SolidBin->Final OrgBin->Final AqBin->Final

Workflow for the segregation and disposal of 1-Benzyl-1H-indazol-3-amine waste streams.

Step-by-Step Disposal Methodologies

Every protocol described below is designed to be a self-validating system: each step contains a verification check to ensure the integrity of the disposal process, aligning with OSHA standard 29 CFR 1910.1450 for hazardous chemicals in laboratories [2].

Protocol A: Solid Waste and Pure Compound Disposal

This protocol applies to expired/degraded bulk powder, contaminated weighing paper, pipette tips, and empty reagent vials.

  • Containment: Transfer all solid waste containing 1-benzyl-1H-indazol-3-amine into a sealable, chemically compatible primary container (e.g., a high-density polyethylene (HDPE) jar).

  • Double-Bagging: Place the primary container into a 6-mil transparent hazardous waste bag. Tie the bag using a gooseneck knot to prevent vapor escape.

  • Labeling: Affix a hazardous waste label. Verification Check: Ensure the label explicitly reads "1-Benzyl-1H-indazol-3-amine" (no abbreviations) and check the boxes for "Toxic" and "Environmental Hazard."

  • Segregation: Deposit the sealed bag into a designated Solid Hazardous Waste drum. Do not mix with heavy metal waste or reactive oxidizers.

Protocol B: Organic Solvent Waste (Synthesis & Purification)

During synthesis or chromatography, the compound will be dissolved in organic solvents.

  • Solvent Classification: Determine if the solvent matrix is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • Transfer: Use a grounded, vented funnel to transfer the solution into the appropriate 5-gallon waste carboy.

  • Concentration Limit Check: If the concentration of the amine exceeds 5% w/v, consider quenching or diluting the waste before adding it to a bulk carboy to prevent unexpected concentration-dependent precipitation.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Aqueous Waste (Reaction Workups)

Aqueous washes from liquid-liquid extractions may contain trace amounts of the protonated amine.

  • pH Adjustment: Because 1-benzyl-1H-indazol-3-amine contains a basic amine, it will partition into acidic aqueous layers. Before disposal, test the pH of the aqueous waste.

  • Neutralization: If the pH is below 5 or above 9, carefully adjust the pH to 6–8 using dilute NaOH or HCl. Causality: Neutralizing the waste prevents the generation of hazardous gases when mixed with other aqueous wastes in the central carboy.

  • Filtration (If necessary): If neutralization causes the free-base indazole to precipitate, filter the waste. Dispose of the filter paper via Protocol A and the liquid via Protocol C .

  • Disposal: Pour the neutralized aqueous layer into the designated Aqueous Hazardous Waste carboy.

Quantitative Waste Stream Summary

To facilitate rapid decision-making in the laboratory, the following table summarizes the logistical requirements for each waste stream according to EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

Waste Stream TypePrimary Matrix ComponentsApproved Container MaterialEPA Waste Code (Typical)Final Treatment Method
Bulk Solid Pure 1-benzyl-1H-indazol-3-amineHDPE Jar / Glass VialU-list (Toxic)High-Temp Incineration
Contaminated PPE Nitrile, Cellulose, Plastics6-mil Polyethylene BagNone (State regulated)Incineration
Halogenated Org. DCM, Chloroform, Amine traceFlammable Safety Can (Red)F002Incineration with Scrubbers
Non-Halogenated Org. EtOAc, Hexanes, Amine traceFlammable Safety Can (Red)F003 / F005Fuel Blending / Incineration
Aqueous Waste Water, Brine, Trace Amine saltsNalgene / HDPE CarboyD002 (if unneutralized)Chemical Treatment / Incineration

Spill Response and Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization of the powder or environmental release of the solution.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (N95/P100 respirator if powder is aerosolized, heavy-duty nitrile gloves, and chemical safety goggles).

  • Powder Spill: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads.

  • Liquid Spill: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a 5% mild acidic solution (like dilute acetic acid) to solubilize remaining trace amine, followed by a thorough wash with soapy water.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). United States EPA. Available at:[Link]

Handling

Personal protective equipment for handling 1-Benzyl-1H-indazol-3-amine

As a Senior Application Scientist, I recognize that handling novel or highly specialized pharmaceutical intermediates like 1-Benzyl-1H-indazol-3-amine requires moving beyond generic safety data sheets. To ensure absolute...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly specialized pharmaceutical intermediates like 1-Benzyl-1H-indazol-3-amine requires moving beyond generic safety data sheets. To ensure absolute safety and operational success, laboratory personnel must understand the causality behind the hazards—specifically, how the molecular structure of this compound dictates its physical behavior and biological reactivity.

This comprehensive guide provides the essential, step-by-step logistical and safety protocols required for handling 1-Benzyl-1H-indazol-3-amine, ensuring your laboratory maintains the highest standards of scientific integrity and occupational health.

Structural Hazard Rationale: Why Standard PPE is Insufficient

1-Benzyl-1H-indazol-3-amine is an N-heterocyclic aromatic amine. When designing a safety protocol, we must analyze its structural motifs to predict its behavior:

  • The Aromatic Amine Core: Primary aromatic amines are notorious for their potential to undergo metabolic activation (e.g., via CYP450 enzymes) into reactive electrophiles. These can covalently bind to proteins or DNA, presenting severe risks of skin sensitization, acute irritation, and potential genotoxicity ().

  • The N-Benzyl Group: The addition of a benzyl ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds easily permeate the stratum corneum (the outermost layer of human skin). Therefore, dermal exposure is not just an irritation risk; it is a primary vector for systemic toxicity.

Quantitative Risk Assessment

To translate these structural features into operational controls, we summarize the physicochemical properties and their direct hazard implications in the table below:

PropertyEstimated ValueOperational Hazard ImplicationRequired Mitigation Strategy
Molecular Weight 223.28 g/mol Forms fine, lightweight crystalline powder.Use anti-static weigh boats; handle in draft-controlled environments.
LogP (Lipophilicity) ~3.2High dermal penetration rate.Double-gloving (Nitrile over Neoprene); zero-tolerance for skin exposure.
Physical State Solid (Powder)High risk of aerosolization and dust inhalation.Mandatory use of Chemical Fume Hood (80-100 fpm) or HEPA-filtered BSC.
Chemical Class Aromatic AmineNucleophilic reactivity; potential sensitizer.Decontaminate surfaces with oxidative agents (e.g., 10% bleach) prior to solvent wipe.

Personal Protective Equipment (PPE) Matrix

Based on the, handling lipophilic aromatic amines requires a layered defense system.

  • Ocular Protection: ANSI Z87.1-certified splash-proof chemical goggles. Causality: Safety glasses with side shields are insufficient because fine powders can aerosolize and bypass the shields, leading to severe mucosal irritation.

  • Dermal Protection (Hands): Double-gloving is mandatory.

    • Inner Glove: Standard 4-5 mil Nitrile glove.

    • Outer Glove: Extended-cuff Neoprene or 8-mil Nitrile. Causality: Aromatic amines and the organic solvents used to dissolve them (e.g., DMSO, DMF, Dichloromethane) can rapidly permeate standard, single-layer latex or thin nitrile.

  • Dermal Protection (Body): A fully buttoned, flame-resistant (FR) laboratory coat. If handling bulk quantities (>10 grams), disposable Tyvek sleeves must be worn over the lab coat cuffs to prevent powder accumulation on reusable fabric.

  • Respiratory Protection: If the compound must be handled outside of a certified fume hood (which is highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of micro-dust particles.

Operational Workflow & Step-by-Step Handling Protocol

Every protocol must be a self-validating system. The following methodology ensures that each step verifies the safety of the previous one, strictly adhering to the .

Phase 1: Pre-Operation & Engineering Controls
  • Verify Airflow: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Check the digital monitor or use a Kimwipe to visually confirm inward draft.

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow turbulence, which can cause powder to blow back into the operator's breathing zone.

  • Don PPE: Apply the PPE matrix described above. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.

Phase 2: Weighing and Solubilization
  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with an anti-static cloth. Use anti-static weigh boats or weighing paper. Causality: Static electricity can cause fine aromatic amine powders to "jump" out of the container, contaminating the operator and the environment.

  • Transfer: Use a clean, stainless steel micro-spatula. Perform the transfer deep inside the fume hood (at least 6 inches behind the sash).

  • In-Situ Solubilization: Whenever possible, dissolve the 1-Benzyl-1H-indazol-3-amine powder in your target solvent (e.g., DMSO) inside the weigh boat within the fume hood before transferring it to a volumetric flask. Liquid solutions eliminate the inhalation hazard.

Phase 3: Decontamination and Waste Disposal
  • Wet-Wipe Decontamination: Do not dry-sweep spilled powder. If a minor spill occurs, cover it with a paper towel soaked in a compatible solvent (e.g., ethanol or a 10% bleach solution to oxidize the amine), then wipe inward to prevent spreading.

  • Glove Removal: Remove the outer gloves using the "beak method" (pulling inside out) and dispose of them immediately in the solid hazardous waste bin.

  • Waste Segregation: Place all contaminated weigh boats, spatulas, and paper towels into a high-density polyethylene (HDPE) container. Label explicitly as: "Hazardous Solid Waste: Aromatic Amines (1-Benzyl-1H-indazol-3-amine) - Toxic/Irritant."

Visualizing the Safety Workflow

The following diagram maps the logical progression of the handling protocol, highlighting critical decision points for spill response.

PPE_Workflow Start Pre-Task Risk Assessment Hood Verify Fume Hood Flow (80-100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Goggles, FR Coat) Hood->PPE Weigh Anti-Static Weighing (Minimize Aerosolization) PPE->Weigh Transfer Closed-System Transfer & Solubilization Weigh->Transfer Spill Spill Detected? Transfer->Spill Decon Wet Wipe Decontamination (10% Bleach/Solvent) Spill->Decon Yes Dispose HDPE Waste Container (Label: Aromatic Amines) Spill->Dispose No Decon->Dispose Success Safe Operation Complete Dispose->Success

Workflow for handling and decontaminating 1-Benzyl-1H-indazol-3-amine.

Emergency Response: Dermal or Ocular Exposure

Despite rigorous protocols, accidents can occur. Immediate action is required due to the lipophilicity of the compound:

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will increase the dermal absorption of the lipophilic benzyl compound.

  • Ocular Exposure: Immediately flush eyes at the nearest emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical evaluation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary: Chemical Hazard and Toxicity Guidelines for Aromatic Amines. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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